RMC-4529
Description
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Properties
Molecular Formula |
C90H139N13O23 |
|---|---|
Molecular Weight |
1771.1 g/mol |
IUPAC Name |
N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C90H139N13O23/c1-59-19-13-12-14-20-60(2)74(111-8)54-69-25-22-65(7)90(110,126-69)84(107)87(108)102-30-17-15-21-71(102)88(109)124-76(62(4)51-66-23-26-72(104)77(52-66)113-10)55-75(112-9)61(3)50-64(6)82(106)83(114-11)80(63(5)49-59)99-123-57-68-56-101(100-97-68)32-34-116-36-38-118-40-42-120-44-46-122-48-47-121-45-43-119-41-39-117-37-35-115-33-28-78(105)93-29-16-18-31-103-86-79(85(91)94-58-95-86)81(98-103)67-24-27-73-70(53-67)96-89(92)125-73/h12-14,19-20,24,27,50,53,56,58-59,61-63,65-66,69,71-72,74-77,82-83,104,106,110H,15-18,21-23,25-26,28-49,51-52,54-55,57H2,1-11H3,(H2,92,96)(H,93,105)(H2,91,94,95)/b14-12+,19-13+,60-20+,64-50+,99-80+/t59-,61-,62-,63-,65-,66+,69+,71+,72-,74+,75-,76+,77-,82-,83+,90-/m1/s1 |
InChI Key |
PSGYEYPZNOWGNB-DTGDRGTPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](/C(=N\OCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)/[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]8CCCCN8C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]9CC[C@H]([C@@H](C9)OC)O)OC)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=NOCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCN4C5=NC=NC(=C5C(=N4)C6=CC7=C(C=C6)OC(=N7)N)N)C(C(C(=CC(C(CC(OC(=O)C8CCCCN8C(=O)C(=O)C1(O2)O)C(C)CC9CCC(C(C9)OC)O)OC)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RMC-4630
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on RMC-4630, a potent, selective, and orally bioavailable SHP2 inhibitor developed by Revolution Medicines. Initial searches for "RMC-4529" did not yield a specific drug candidate with a well-documented mechanism of action; it is presumed the query intended to be for the more prominently researched RMC-4630.
Executive Summary
RMC-4630 is an investigational small molecule inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that functions as a central transducer and positive regulator of the RAS-MAP kinase (MAPK) signaling pathway.[1][2][3] In many forms of cancer, this pathway is hyperactivated due to mutations in receptor tyrosine kinases (RTKs) or RAS itself, making SHP2 a compelling therapeutic target.[1][2] RMC-4630 acts as an allosteric inhibitor, stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its signaling function and blocking downstream proliferation and survival signals.[4] Preclinical data have demonstrated its ability to reduce tumor growth, and it is being evaluated in clinical trials both as a monotherapy and in combination with other targeted agents.[5]
Core Mechanism of Action
RMC-4630 is not a competitive inhibitor that binds to the active site. Instead, it is an allosteric inhibitor that binds to a pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.
The core mechanism involves:
-
Stabilization of the Inactive State: In its inactive state, the N-SH2 domain of SHP2 blocks the PTP catalytic site, preventing its enzymatic activity.[4]
-
Allosteric Binding: RMC-4630 binds to this interface, effectively acting as a "molecular glue" that locks SHP2 in this self-inhibited conformation.[4]
-
Inhibition of Both Catalytic and Scaffolding Functions: This stabilization prevents the conformational change required for SHP2 activation, thereby inhibiting both its phosphatase activity and its non-catalytic scaffolding functions necessary for assembling signaling complexes.[4]
-
Blockade of RAS-MAPK Pathway Signaling: By locking SHP2 in an inactive state, RMC-4630 prevents the dephosphorylation of key substrates and the recruitment of adaptor proteins like Grb2-SOS1, which are necessary for the activation of RAS.[3][4] This leads to the suppression of downstream signaling through RAF, MEK, and ERK.[1]
The SHP2 Signaling Pathway
SHP2 is a crucial node linking RTK signaling to RAS activation. Its inhibition by RMC-4630 represents a key intervention point in oncogenic signaling.
Caption: The RAS-MAPK signaling pathway and the inhibitory action of RMC-4630 on SHP2.
Quantitative Preclinical Data
The potency of RMC-4630 has been characterized in various biochemical and cellular assays. The following table summarizes key publicly available data.
| Assay Type | Description | Cell Line / Model | IC50 Value (nM) | Reference |
| Biochemical Assay | Potency in inhibiting SHP2 phosphatase activity via dephosphorylation of a probe | N/A | 1.29 | [6] |
| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK), a readout for RAS pathway activation | PC9 (EGFR ex19del) | 14 | [6] |
| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK), a readout for RAS pathway activation | NCI-H358 (KRAS G12C) | 20 | [6] |
Experimental Protocols and Methodologies
While detailed, step-by-step protocols are proprietary, the principles behind the key experiments cited can be described.
Biochemical SHP2 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of purified SHP2 protein.
-
Objective: To determine the direct inhibitory potency (IC50) of RMC-4630 on SHP2's catalytic function.
-
General Protocol:
-
Recombinant human SHP2 protein is incubated with a synthetic phosphopeptide substrate.
-
A range of RMC-4630 concentrations are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of dephosphorylated substrate (product) is measured, often using a fluorescence or luminescence-based detection method.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the RMC-4630 concentration.
-
Cellular pERK Inhibition Assay (Western Blot or ELISA)
This assay measures the level of phosphorylated ERK (pERK), a key downstream marker of RAS-MAPK pathway activation, in cancer cell lines.
-
Objective: To assess the ability of RMC-4630 to block pathway signaling within a cellular context.
-
General Protocol:
-
Cancer cell lines with known RAS pathway mutations (e.g., KRAS G12C) are cultured.
-
Cells are treated with various concentrations of RMC-4630 for a specified duration.
-
Cells are stimulated with a growth factor (e.g., EGF) to ensure robust pathway activation.
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified to ensure equal loading.
-
The levels of pERK and total ERK are measured using either Western Blot or an ELISA-based method with specific antibodies.
-
The ratio of pERK to total ERK is calculated and normalized to untreated controls to determine the percentage of inhibition and calculate the IC50.
-
Caption: A generalized workflow for a cellular pERK inhibition assay.
Dual Role: Direct Tumor Cell Inhibition and Immune Modulation
Beyond its direct effect on tumor cell signaling, SHP2 inhibition has been shown to modulate the tumor microenvironment.[7]
-
Anti-Tumor Immunity: Treatment with a SHP2 inhibitor was found in preclinical models to increase the infiltration of anti-tumor T cells while depleting pro-tumorigenic macrophages within the tumor microenvironment.[7]
-
PD-1 Signaling: SHP2 is also involved in signaling downstream of the immune checkpoint receptor PD-1.[1] Its inhibition may therefore enhance anti-tumor immune responses, providing a strong rationale for combination therapy with checkpoint inhibitors.[7]
References
- 1. Facebook [cancer.gov]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Revolution Medicines Presents Data from its SHP2 and Oncogenic RAS(ON) Programs at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 6. SEC Filing | Revolution Medicines [ir.revmed.com]
- 7. firstwordpharma.com [firstwordpharma.com]
Unveiling RMC-4529: A Potent mTOR Inhibitor from Revolution Medicines
Redwood City, CA - Researchers at Revolution Medicines have developed RMC-4529, a novel and potent inhibitor of the mechanistic target of rapamycin (mTOR). This compound, identified by its CAS number 2250059-27-7, demonstrates significant promise in the field of targeted cancer therapy. While not prominently featured in the company's public pipeline, which primarily highlights its RAS(ON) inhibitor programs, the discovery of this compound underscores the breadth of Revolution Medicines' research and development capabilities in oncology.
Core Discovery and Molecular Profile
This compound was identified through research into rapamycin analogs as mTOR inhibitors, detailed in the patent application WO2018204416A1. The inventors listed on this patent include several scientists affiliated with Revolution Medicines, confirming the company's role in its discovery.
The compound is a potent inhibitor of mTOR, a crucial kinase that regulates cell growth, proliferation, and metabolism. Specifically, this compound has shown a half-maximal inhibitory concentration (IC50) of 1.0 nM against the phosphorylation of 4E-BP1 at threonine residues 37 and 46 (p-4E-BP1-(T37/46)) in a cellular mTOR kinase assay.[1] This demonstrates its high potency in a cellular context.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2250059-27-7 |
| Molecular Formula | C90H139N13O23 |
| Molecular Weight | 1771.17 g/mol |
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound functions as an mTOR inhibitor, targeting a key node in cellular signaling pathways frequently dysregulated in cancer. The mTOR protein is a serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes regulate a multitude of cellular processes critical for tumor growth and survival.
The inhibition of p-4E-BP1, a downstream effector of mTORC1, by this compound suggests that it primarily targets the mTORC1 pathway. By inhibiting mTORC1, this compound can disrupt protein synthesis and other anabolic processes that are essential for rapidly dividing cancer cells.
Experimental Protocols
The development of this compound involved key in vitro assays to characterize its activity. A central experiment is the cellular mTOR kinase assay to determine the IC50 value against p-4E-BP1.
Cellular mTOR Kinase Assay for p-4E-BP1 (T37/46) Inhibition
Objective: To determine the potency of this compound in inhibiting mTORC1 signaling in a cellular environment by measuring the phosphorylation of a key downstream substrate, 4E-BP1.
Methodology:
-
Cell Culture: A suitable cancer cell line with a constitutively active PI3K/mTOR pathway is cultured under standard conditions.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
ELISA or Western Blotting: The levels of phosphorylated 4E-BP1 (at Thr37/46) and total 4E-BP1 are quantified.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A sandwich ELISA format is commonly used. Wells of a microplate are coated with a capture antibody for total 4E-BP1. The cell lysates are added, followed by a detection antibody specific for p-4E-BP1 (Thr37/46) conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting signal is proportional to the amount of p-4E-BP1.
-
Western Blotting: Proteins from the cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-4E-BP1 (Thr37/46) and total 4E-BP1. Following incubation with secondary antibodies, the protein bands are visualized and quantified.
-
-
Data Analysis: The ratio of p-4E-BP1 to total 4E-BP1 is calculated for each concentration of this compound. The data are then plotted as a dose-response curve, and the IC50 value is determined.
Development Status and Future Directions
Currently, there is limited public information regarding the preclinical and clinical development of this compound. Revolution Medicines' disclosed pipeline is focused on advancing its portfolio of RAS(ON) inhibitors, such as RMC-6236 and RMC-6291, through clinical trials.
The discovery of a potent mTOR inhibitor like this compound within Revolution Medicines' portfolio highlights the company's diverse expertise in targeting fundamental cancer pathways. While the strategic focus may currently be on the RAS pathway, the development of potent mTOR inhibitors could offer future opportunities for combination therapies or for treating specific cancer types where mTOR signaling is a primary driver of disease. Further research and disclosure from the company will be necessary to fully understand the therapeutic potential and development trajectory of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While mTOR inhibitors have been a focus of oncological research, early-generation compounds have faced limitations, including incomplete pathway inhibition and off-target toxicities. This technical guide provides an in-depth analysis of a novel class of mTORC1-selective inhibitors, exemplified by the preclinical compound RMC-4529 and its clinical-stage counterpart, RMC-5552. These bi-steric inhibitors represent a promising therapeutic strategy by selectively and potently targeting mTORC1, leading to robust anti-tumor activity. This document details their mechanism of action, presents key preclinical and clinical data, outlines relevant experimental protocols for their characterization, and visualizes the complex biological processes involved.
Introduction: Targeting the mTOR Signaling Pathway in Cancer
The mTOR pathway, a central node in cellular signaling, integrates a wide array of extracellular and intracellular signals to orchestrate metabolic processes. It is comprised of two distinct multi-protein complexes, mTORC1 and mTORC2, which regulate different downstream effectors. Hyperactivation of the mTOR pathway, often through mutations in upstream components like PI3K and PTEN, is a frequent event in tumorigenesis, making it an attractive target for therapeutic intervention.
First-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1 but have demonstrated limited clinical efficacy, in part due to their incomplete inhibition of a key downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Second-generation pan-mTOR inhibitors, which target the ATP-binding site of both mTORC1 and mTORC2, have shown increased potency but are often associated with a narrow therapeutic window due to mTORC2-mediated toxicities, such as hyperglycemia.
The development of bi-steric mTORC1-selective inhibitors, such as this compound and RMC-5552, aims to overcome these limitations. These compounds are designed to bind to both the FKBP12-rapamycin binding (FRB) allosteric site and the ATP-binding kinase domain of mTORC1 simultaneously. This dual-binding mechanism is intended to achieve potent and selective inhibition of mTORC1, leading to a more profound and durable anti-tumor response with an improved safety profile.
This compound and Related Compounds: A New Class of mTORC1 Inhibitors
This compound is a preclinical, bi-steric mTORC1-selective inhibitor developed by Revolution Medicines. While detailed information on this compound is limited, it serves as an important tool compound representing a class of molecules that includes the clinical candidate RMC-5552. These compounds are designed to potently and selectively inhibit mTORC1 over mTORC2.
Mechanism of Action
The bi-steric design of this compound and related compounds allows for a unique mode of mTORC1 inhibition. By engaging both the FRB domain and the kinase active site, these inhibitors are designed to achieve deep suppression of mTORC1 signaling, including the robust inhibition of 4E-BP1 phosphorylation. This is a key differentiator from rapalogs, which only weakly inhibit this critical step in cap-dependent translation of oncogenic proteins. The selectivity for mTORC1 over mTORC2 is intended to mitigate the toxicities associated with pan-mTOR inhibition.
Quantitative Preclinical and Clinical Data
The following tables summarize the available quantitative data for this compound and the related clinical compound, RMC-5552.
Table 1: In Vitro Potency of this compound and RMC-5552
| Compound | Assay | Target | IC50 (nM) | Reference |
| This compound | mTOR Kinase Cellular Assay | p-4E-BP1 (T37/46) | 1.0 | [1][2][3][4] |
| RMC-5552 | Cellular Assay | pS6K | 0.14 | [5] |
| RMC-5552 | Cellular Assay | p4EBP1 | 0.48 | [5] |
| RMC-5552 | Cellular Assay | pAKT | 19 | [5] |
Table 2: Clinical Efficacy of RMC-5552 in a Phase 1/1b Study (NCT04774952)
| Tumor Type | Molecular Alteration | Response | Duration of Response | Reference |
| Salivary Gland Tumor | PTEN mutation | Confirmed Partial Response (78% reduction) | 16 months | [6] |
| Head and Neck Cancer | Pathogenic PTEN mutation | Confirmed Partial Response | Not Reported | [7] |
| Breast Cancer | PTEN mutation | Unconfirmed Partial Response | Ongoing | [8] |
| Ovarian Cancer | Not Specified | Unconfirmed Partial Response | Ongoing | [8] |
Signaling Pathways and Experimental Workflows
The mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 in cell growth and proliferation and highlights the points of intervention for different classes of mTOR inhibitors.
Caption: The mTOR signaling pathway and points of therapeutic intervention.
Experimental Workflow for Characterizing mTORC1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel mTORC1 inhibitor like this compound.
Caption: Preclinical experimental workflow for mTORC1 inhibitor characterization.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of mTORC1 inhibitors like this compound.
mTOR Kinase Cellular Assay (p-4E-BP1)
Objective: To determine the cellular potency of an mTORC1 inhibitor by measuring the phosphorylation of a direct downstream target, 4E-BP1.
Materials:
-
Cancer cell line with activated mTOR signaling (e.g., MCF-7, U-87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-4E-BP1 (Thr37/46), rabbit anti-total 4E-BP1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-4E-BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-4E-BP1 and total 4E-BP1. Normalize the p-4E-BP1 signal to the total 4E-BP1 signal for each treatment condition. Plot the normalized p-4E-BP1 levels against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for implantation
-
Matrigel (optional, for subcutaneous injection)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, or a specified duration of treatment).
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the average tumor volume for each group over time to assess tumor growth inhibition.
Conclusion and Future Directions
This compound and the broader class of bi-steric mTORC1-selective inhibitors represent a significant advancement in the pursuit of effective and well-tolerated cancer therapies. By achieving potent and selective inhibition of mTORC1, these compounds have the potential to overcome the limitations of previous generations of mTOR inhibitors. The preclinical data for this compound and the early clinical data for RMC-5552 are encouraging, demonstrating on-target activity and anti-tumor efficacy in cancers with mTOR pathway dysregulation.
Future research will likely focus on several key areas:
-
Combination Therapies: Exploring the synergistic potential of bi-steric mTORC1 inhibitors with other targeted therapies, such as inhibitors of the RAS-MAPK pathway, is a promising avenue.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this class of drugs will be crucial for their successful clinical development.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to bi-steric mTORC1 inhibitors will inform the development of next-generation compounds and rational combination strategies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revmed.com [revmed.com]
RMC-4529 and the SHP2 Inhibition Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical allosteric SHP2 inhibitor, RMC-4550, as a representative molecule for RMC-4529, and its mechanism of action within the SHP2 inhibition pathway. This document details the core preclinical data, experimental protocols, and the underlying signaling pathways, designed to support research and drug development efforts in RAS-addicted cancers.
Introduction to SHP2 and the Role of Allosteric Inhibition
Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently hyperactivated in various human cancers.[1] SHP2, in its active state, dephosphorylates specific target proteins, an action that paradoxically leads to the activation of the RAS-MAPK pathway. Given its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.
Historically, the development of phosphatase inhibitors has been challenging due to the highly conserved and positively charged nature of the active site, leading to difficulties in achieving selectivity and oral bioavailability. The discovery of a novel allosteric binding site on SHP2 has enabled the development of a new class of highly selective and potent inhibitors. These allosteric inhibitors, including RMC-4550, bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its autoinhibited conformation.[2] This prevents its interaction with upstream activators and subsequent downstream signaling.
Quantitative Preclinical Data for RMC-4550
RMC-4550 is a potent and selective allosteric inhibitor of SHP2. Its preclinical activity has been characterized through a series of biochemical and cellular assays, as well as in vivo tumor models. The following tables summarize the key quantitative data for RMC-4550.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.583 nM | Biochemical assay with purified, activated full-length human SHP2 and DiFMUP substrate. | [2] |
| IC50 | 1.55 nM | Biochemical assay with purified, activated full-length human SHP2. | [3][4] |
| Selectivity | No detectable inhibition up to 10 µM | Against the catalytic domain of SHP2, a panel of 14 other protein phosphatases, and a panel of 468 protein kinases. | [3][4] |
Table 1: Biochemical Activity of RMC-4550.
| Cell Line | Assay | IC50 | Reference |
| HEK293 | pERK Inhibition | 49.2 nM | [5] |
| PC9 | pERK Inhibition | 31 nM | [5] |
| PC9 | pERK Inhibition | 39 nM | [3][4] |
| Calu-1 | pERK Inhibition | 7 nM | [6] |
| SET2 | Cell Growth (GI50) | 0.31 µM | [7] |
| UKE1 | Cell Growth (GI50) | 0.47 µM | [7] |
| BaF3-JAK2-V617F | Cell Growth (GI50) | 2.1 µM | [7] |
Table 2: Cellular Activity of RMC-4550.
| Model | Treatment | Outcome | Reference |
| KYSE-520 Xenograft (Esophageal Cancer) | Dose-dependent | Inhibition of tumor ERK phosphorylation. | [3][4] |
| MPLW515L Bone Marrow Transplant (Myeloproliferative Neoplasm) | 10 or 30 mg/kg, once daily | Antagonized MPN phenotype, reduced white blood cells, monocytes, and neutrophils. | [8] |
| MiaPaCa-2 Xenograft (Pancreatic Cancer) | 10 mg/kg RMC-4550 + 100 mg/kg LY3214996, daily oral gavage | Significant tumor regression. | [9] |
| KPARG12C Subcutaneous Tumors (NSCLC Model) | Monotherapy | Notable tumor shrinkage and some durable complete regressions. | [10] |
Table 3: In Vivo Efficacy of RMC-4550.
Signaling Pathways and Experimental Workflows
The SHP2-RAS-MAPK Signaling Pathway and Point of RMC-4550 Intervention
The following diagram illustrates the canonical RAS-MAPK signaling pathway initiated by RTK activation and the central role of SHP2. RMC-4550 acts by locking SHP2 in its inactive conformation, thereby inhibiting downstream signal propagation.
Experimental Workflow for Biochemical SHP2 Inhibition Assay
This diagram outlines the steps involved in the in vitro biochemical assay to determine the IC50 of RMC-4550 against SHP2.
Experimental Workflow for Cellular pERK Western Blot Assay
The following workflow details the process of assessing the effect of RMC-4550 on the phosphorylation of ERK in a cellular context.
Detailed Experimental Protocols
SHP2 Biochemical Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2.
Materials:
-
Full-length recombinant human SHP2 protein
-
RMC-4550
-
Dually phosphorylated IRS-1 peptide (phosphopeptide activator)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[11]
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.[11]
-
To activate the full-length SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.[11]
-
Prepare serial dilutions of RMC-4550 in DMSO and then dilute further in the assay buffer.
-
Add the diluted RMC-4550 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.[5]
-
Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.[11]
-
Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically for 10-15 minutes at room temperature.[12]
-
Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pERK Inhibition Assay (Western Blot)
This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with RMC-4550.
Materials:
-
Cancer cell line of interest (e.g., PC9, HEK293)
-
Cell culture medium and supplements
-
RMC-4550
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours before treatment.
-
Treat the cells with various concentrations of RMC-4550 or DMSO (vehicle control) for 1 hour.[5]
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.[3][5]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of RMC-4550 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
RMC-4550
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[7]
-
Allow the cells to adhere and grow for 24 hours.
-
Add 10 µL of various concentrations of RMC-4550 or DMSO (vehicle control) to the wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[13]
-
Add 10 µL of CCK-8 solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in cells treated with RMC-4550 using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
RMC-4550
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with RMC-4550 or DMSO (vehicle control) for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of RMC-4550 in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., MiaPaCa-2) or patient-derived tumor fragments
-
Immunocompromised mice (e.g., NSG or BALB/c nude mice)
-
RMC-4550
-
Vehicle for oral gavage (formulation to be optimized, e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.[14] For patient-derived xenograft (PDX) models, implant small tumor fragments subcutaneously.[15]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[9]
-
Administer RMC-4550 (e.g., 10 or 30 mg/kg) or vehicle to the mice daily via oral gavage.[8][14]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Conclusion
RMC-4550, a potent and selective allosteric inhibitor of SHP2, has demonstrated significant preclinical activity in a range of cancer models driven by aberrant RAS-MAPK signaling. By stabilizing the autoinhibited conformation of SHP2, RMC-4550 effectively uncouples upstream RTK activation from downstream RAS-ERK signaling, leading to reduced cell proliferation and induction of apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance SHP2 inhibitors as a promising therapeutic strategy for RAS-addicted cancers. Further investigation into combination therapies and the mechanisms of resistance will be crucial for the successful clinical translation of this class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PERK (D11A8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. apexbt.com [apexbt.com]
- 8. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. ABclonal [abclonal.com]
- 14. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
RMC-4529: An In-Depth Technical Guide on its Role in RAS-MAPK Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RMC-4529 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase. While initial hypotheses may have linked it to direct SHP2 inhibition due to its structural analogs, current evidence points to its primary mechanism of action as an mTOR inhibitor, with an IC50 of 1.0 nM against phosphorylated 4E-BP1 (T37/46) in a cellular assay.[1] The RAS-MAPK and PI3K/AKT/mTOR pathways are intricately linked, and inhibition of mTOR can have significant downstream effects on RAS-MAPK signaling, making this compound a relevant tool for studying and potentially treating RAS-driven cancers. This document provides a comprehensive overview of this compound's role in the context of RAS-MAPK signaling, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Interplay of RAS-MAPK and PI3K/AKT/mTOR Signaling
The RAS-MAPK and PI3K/AKT/mTOR signaling pathways are two critical cascades that regulate cell proliferation, growth, survival, and differentiation. These pathways are frequently dysregulated in cancer, often through mutations in key components such as RAS, RAF, and PI3K.
-
RAS-MAPK Pathway: This pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment of adaptor proteins and the activation of the small GTPase RAS. Activated RAS (RAS-GTP) then triggers a phosphorylation cascade involving RAF, MEK, and ERK, ultimately leading to the regulation of transcription factors that control cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: This pathway is also activated by RTKs, which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, a second messenger that activates AKT. AKT, in turn, phosphorylates and regulates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 is a master regulator of cell growth, promoting protein synthesis and inhibiting autophagy.
There is significant crosstalk between these two pathways. For instance, RAS can directly activate PI3K, and feedback loops exist where inhibition of one pathway can lead to the activation of the other.[2] Understanding this interplay is crucial for developing effective cancer therapies.
This compound: A Potent mTOR Inhibitor
Contrary to initial assumptions that may have categorized this compound as a SHP2 inhibitor, available data identifies it as a potent inhibitor of mTOR.
Quantitative Data
The following table summarizes the known quantitative data for this compound and its close structural analog, RMC-4550, which is a SHP2 inhibitor. This distinction is critical for understanding their respective roles in signaling pathways.
| Compound | Target | Assay Type | Metric | Value | Reference(s) |
| This compound | mTOR | Cellular mTOR Kinase Assay | IC50 | 1.0 nM | [1] |
| RMC-4550 | SHP2 | Biochemical Assay | IC50 | 0.583 nM | [3][4] |
| RMC-4550 | SHP2 | Cellular pERK Inhibition | IC50 | 31 nM (PC9 cells) | [3] |
The Role of SHP2 in RAS-MAPK and mTOR Signaling
While this compound is an mTOR inhibitor, understanding the function of SHP2 is essential due to the existence of SHP2-inhibiting analogs like RMC-4550 and the crosstalk between SHP2 and mTOR pathways. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK pathway downstream of RTKs.[5] Emerging evidence also indicates that SHP2 can regulate the mTOR/S6 kinase 1 pathway, suggesting a complex interplay between these signaling nodes.[5][6] Inhibition of mTOR can lead to feedback activation of the RAS-MAPK pathway, a phenomenon that can be mediated by SHP2.[7][8]
Visualizing the Signaling Pathways
The following diagrams illustrate the RAS-MAPK and PI3K/AKT/mTOR pathways and the points of intervention for SHP2 and mTOR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Role for SHP-2 in Nutrient-Responsive Control of S6 Kinase 1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP-2 regulates cell growth by controlling the mTOR/S6 kinase 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to RMC-4529 (and its Analogue RMC-4550) for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of RMC-4529 and its closely related, extensively studied analogue, the allosteric SHP2 inhibitor RMC-4550. This document is intended for researchers and drug development professionals investigating novel therapeutic strategies for cancers driven by the RAS-MAPK signaling pathway. Given the limited public information on this compound, this guide will focus on the wealth of available preclinical data for RMC-4550, a potent and selective SHP2 inhibitor developed by Revolution Medicines.
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK cascade, a pathway frequently dysregulated in a wide variety of human cancers. By stabilizing SHP2 in its inactive conformation, RMC-4550 prevents the dephosphorylation of downstream targets, thereby inhibiting RAS activation and suppressing tumor cell proliferation. While showing limited efficacy as a monotherapy in some contexts, SHP2 inhibitors like RMC-4550 have demonstrated significant promise in combination with other targeted therapies, particularly in KRAS-mutant tumors.
Mechanism of Action: Allosteric Inhibition of SHP2
RMC-4550 is an allosteric inhibitor that binds to a pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing its activation. In the inactive state, the N-terminal SH2 domain blocks the PTP domain's active site. Upon RTK activation, SHP2 is recruited to phosphotyrosine residues, leading to a conformational change that releases this auto-inhibition. RMC-4550 prevents this conformational change, effectively trapping SHP2 in its "off" state.
Investigating RMC-4529 in Solid Tumors: A Clarification and Proposed Alternative
Initial searches for information on RMC-4529 as a therapeutic agent for solid tumors, particularly as a RAS inhibitor from Revolution Medicines, have revealed a case of mistaken identity. Publicly available data indicates that this compound is not a RAS inhibitor but is described as an mTORC1-selective bi-steric mTOR inhibitor. Furthermore, this compound is not featured in the clinical development pipeline of Revolution Medicines, which is focused on targeting RAS-addicted cancers with their portfolio of RAS(ON) inhibitors.
The association of the number "4529" with cancer research also appears in the context of microRNA, specifically miR-4529-5p, which has been studied for its role in gastric cancer progression through the ROCK2 axis. This is a distinct molecular entity and mechanism unrelated to the direct inhibition of RAS proteins.
Given that the core request is for an in-depth technical guide on a Revolution Medicines compound for solid tumors, we propose to pivot the focus to a well-documented investigational drug from their pipeline that aligns with the original intent: RMC-6236 .
RMC-6236 is a first-in-class, oral, multi-selective RAS(ON) inhibitor currently in clinical development for the treatment of various solid tumors harboring RAS mutations. An in-depth guide on RMC-6236 can be generated to meet the original request's specifications, including data presentation, experimental protocols, and visualizations of signaling pathways.
We recommend proceeding with a detailed investigation of RMC-6236 to provide a valuable and accurate technical resource for researchers, scientists, and drug development professionals interested in the field of RAS-targeted cancer therapies.
An In-depth Technical Guide to RMC-4630: A Potent and Selective Allosteric Inhibitor of SHP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-4630 is a potent, selective, and orally bioavailable small molecule inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). Developed by Revolution Medicines, RMC-4630 is a clinical-stage oncology agent being investigated for the treatment of a variety of solid tumors, particularly those with mutations in the RAS signaling pathway. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in genes such as KRAS, NF1, and BRAF. RMC-4630 acts as an allosteric inhibitor, stabilizing SHP2 in an inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth. This technical guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and key experimental data for RMC-4630.
Molecular Structure and Properties
RMC-4630 is a complex heterocyclic molecule with the chemical formula C₂₀H₂₇ClN₆O₂S. Its structure is characterized by a central pyrazine core with substitutions that enable its specific interaction with the allosteric binding site of the SHP2 protein.
| Property | Value | Source |
| IUPAC Name | [6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol | PubChem |
| Chemical Formula | C₂₀H₂₇ClN₆O₂S | PubChem |
| Molecular Weight | 450.99 g/mol | PubChem |
| SMILES | C[C@H]1--INVALID-LINK--N | PubChem |
| Synonyms | SAR442720 | PubChem |
Mechanism of Action and Signaling Pathway
RMC-4630 is an allosteric inhibitor of SHP2. It binds to a tunnel-like allosteric pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream signaling partners and inhibiting its phosphatase activity. The primary downstream effect of SHP2 inhibition by RMC-4630 is the suppression of the RAS-MAPK signaling pathway.
Preclinical Data
Biochemical and Cellular Activity
RMC-4630 has demonstrated potent and selective inhibition of SHP2 in both biochemical and cellular assays.
| Assay Type | Description | IC₅₀ | Cell Line | Source |
| Biochemical Assay | Inhibition of SHP2 phosphatase activity monitoring dephosphorylation of a probe substrate. | 1.29 nM (range 0.9 - 2.2 nM) | - | SEC Filing |
| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK) at Thr202/Tyr204. | 14 nM (range 5.3 - 63 nM) | PC9 (EGFR ex19del) | SEC Filing |
| Cellular Assay | Inhibition of ERK1/2 phosphorylation (pERK) at Thr202/Tyr204. | 20 nM (range 14.5 - 27.5 nM) | NCI-H358 (KRAS G12C) | SEC Filing |
In Vivo Efficacy in Xenograft Models
RMC-4630 has shown significant anti-tumor activity in various preclinical xenograft models of human cancers with RAS pathway mutations. Oral administration of RMC-4630 led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.
| Tumor Model | Mutation | Dosing | Outcome | Source |
| Human cell-line xenograft | KRAS G12C | 30 mg/kg daily, oral | Tumor regression | SEC Filing |
| Patient-derived xenograft | NF1 LOF | Not specified | Tumor growth suppression | SEC Filing |
| Patient-derived xenograft | BRAF Class 3 | Not specified | Tumor growth suppression | SEC Filing |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the following outlines the general methodologies used in the preclinical evaluation of RMC-4630 based on publicly available documents.
SHP2 Biochemical Assay (General Protocol)
-
Reagents : Recombinant human SHP2 protein, a phosphorylated peptide substrate (e.g., DiFMUP), and assay buffer.
-
Procedure :
-
RMC-4630 is serially diluted to various concentrations.
-
The compound dilutions are pre-incubated with the SHP2 enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The dephosphorylation of the substrate is measured, typically by detecting the fluorescent product.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular pERK Inhibition Assay (General Protocol)
-
Cell Culture : Cancer cell lines with known RAS pathway mutations (e.g., NCI-H358) are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of RMC-4630 for a specified duration.
-
Following treatment, cells are lysed to extract proteins.
-
The levels of phosphorylated ERK (pERK) and total ERK are quantified using methods such as Western blotting or ELISA.
-
The ratio of pERK to total ERK is calculated, and the IC₅₀ for pERK inhibition is determined.
-
In Vivo Xenograft Studies (General Workflow)
Clinical Development
RMC-4630 is being evaluated in a Phase 1/2 clinical program, both as a monotherapy and in combination with other targeted agents. The initial Phase 1 study (NCT03634982) was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of RMC-4630 in patients with advanced solid tumors harboring specific RAS pathway mutations.
Phase 1 Monotherapy Study (NCT03634982) Highlights
| Parameter | Finding | Source |
| Dosing Schedules | Daily and intermittent (twice weekly) dosing regimens were evaluated. | AACR 2021 Presentation |
| Recommended Phase 2 Dose | 200 mg twice weekly was identified as a well-tolerated and active dose. | AACR 2021 Presentation |
| Safety and Tolerability | Generally well-tolerated, with the most common adverse events being edema, diarrhea, and fatigue. | AACR 2021 Presentation |
| Preliminary Efficacy | Anti-tumor activity was observed in patients with various RAS-mutant cancers, including NSCLC. | AACR 2021 Presentation |
Conclusion
RMC-4630 is a promising, potent, and selective allosteric inhibitor of SHP2 with demonstrated preclinical activity and a manageable safety profile in early clinical studies. Its mechanism of action, targeting a key node in the hyperactivated RAS-MAPK signaling pathway, provides a strong rationale for its development as a monotherapy and as a combination partner for the treatment of RAS-addicted cancers. Further clinical investigation is ongoing to fully elucidate its therapeutic potential.
Methodological & Application
Application Notes and Protocols for RMC-4529: In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vitro experimental protocols for the characterization of RMC-4529, a potent mTOR inhibitor. The provided methodologies are based on established assays for mTOR inhibitors and are intended to serve as a comprehensive guide for preclinical research.
Mechanism of Action
This compound is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] this compound has been shown to inhibit mTORC1 signaling, as evidenced by its effect on the phosphorylation of the downstream effector 4E-BP1.[5]
Quantitative Data Summary
The inhibitory activity of this compound on mTORC1 has been quantified in a cellular assay. This data is crucial for determining the potency of the compound and for designing subsequent in vitro and in vivo experiments.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | mTOR Kinase Cellular Assay | p-4E-BP1 (T37/46) | 1.0 |
Experimental Protocols
The following are representative protocols for the in vitro evaluation of this compound. These protocols are based on standard methodologies for characterizing mTOR inhibitors and may require optimization for specific cell lines or experimental conditions.
Biochemical mTOR Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of purified mTOR.
Materials:
-
Active mTOR enzyme
-
Inactive S6K protein (substrate)[6]
-
Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[6]
-
ATP[6]
-
This compound (various concentrations)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-phospho-S6K (Thr389), anti-total S6K
Protocol:
-
Prepare a reaction mixture containing active mTOR enzyme and inactive S6K protein in kinase buffer.
-
Add this compound at a range of desired concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a final concentration of 100 µM ATP.[6]
-
Incubate the reaction at 30°C for 30 minutes.[6]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-S6K (Thr389) and anti-total S6K antibodies.
-
Develop the blot and quantify the band intensities to determine the extent of S6K phosphorylation.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Cellular Assay for mTORC1 Inhibition
This assay assesses the ability of this compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation of a downstream target, such as 4E-BP1 or S6 ribosomal protein.
Materials:
-
Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, A549)[7][8]
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., β-actin).
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for Western blotting.
-
Perform SDS-PAGE and Western blotting as described in the biochemical assay protocol.
-
Probe the membranes with the appropriate primary and secondary antibodies to detect the phosphorylation status of 4E-BP1 and S6.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Determine the IC50 of this compound in the cellular context.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mTOR signaling pathway and a general experimental workflow for evaluating mTOR inhibitors.
Caption: The mTOR signaling pathway highlighting the inhibitory action of this compound on mTORC1.
Caption: A generalized experimental workflow for the in vitro characterization of this compound.
References
- 1. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thelamfoundation.org [thelamfoundation.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Use of RMC-4529 and Related RAS(ON) Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical use of RAS(ON) inhibitors developed by Revolution Medicines, focusing on the principles of application for compounds such as RMC-6291 and RMC-9805. The user's query for "RMC-4529" did not yield specific results; however, based on the extensive preclinical data available for other compounds from the same class, this guide outlines the established methodologies for evaluating these targeted therapies in animal models of cancer.
The RMC series of RAS(ON) inhibitors are potent, orally bioavailable small molecules designed to selectively target the active, GTP-bound state of specific KRAS mutants. These inhibitors function through a novel mechanism by forming a tri-complex with the mutated KRAS protein and cyclophilin A (CypA), effectively blocking downstream signaling pathways and leading to tumor growth inhibition and regression.[1][2]
Mechanism of Action: Tri-Complex Formation
RMC RAS(ON) inhibitors operate by binding to the active KRAS protein in conjunction with the intracellular protein cyclophilin A. This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, such as RAF kinases, thereby suppressing the MAPK signaling pathway.[1][3] This innovative approach has shown significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).[3][4][5]
Data Presentation: Preclinical Efficacy in Animal Models
The following tables summarize the quantitative data from preclinical studies of RMC-6291 and RMC-9805 in various animal models.
Table 1: Efficacy of RMC-6291 in KRAS G12C Mutant Xenograft Models
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| NSCLC PDX/CDX | Non-Small Cell Lung Cancer | RMC-6291 | 100-200 mg/kg PO QD | Outperformed adagrasib in number of responses, depth of regression, and durability. | [1][2] |
| MIA PaCa-2 CDX (Sotorasib-resistant) | Pancreatic Ductal Adenocarcinoma | RMC-6291 | 100 mg/kg PO QD | Induced tumor regression. | [6] |
| LUN055 PDX | Non-Small Cell Lung Cancer | RMC-6291 | 200 mg/kg PO QD | Induced tumor regression. | [6] |
Table 2: Efficacy of RMC-9805 in KRAS G12D Mutant Xenograft Models
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| PDAC PDX/CDX | Pancreatic Ductal Adenocarcinoma | RMC-9805 | Not Specified | Objective responses in 7 of 9 models. | [3][5] |
| NSCLC PDX | Non-Small Cell Lung Cancer | RMC-9805 | Not Specified | Objective responses in 6 of 9 models. | [3][5] |
| Immunocompetent PDAC Model | Pancreatic Ductal Adenocarcinoma | RMC-9805 | Not Specified | Drove tumor regressions and prolonged progression-free survival. | [7][8] |
Table 3: Combination Therapy in Animal Models
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| KPAR G12C Orthotopic | Non-Small Cell Lung Cancer | RMC-4998 + RMC-4550 (SHP2i) | 100 mg/kg + 30 mg/kg daily | Synergistic tumor regression. | [9] |
| KPAR G12C Orthotopic | Non-Small Cell Lung Cancer | RMC-4998 + RMC-4550 + anti-PD-1 | 100 mg/kg + 30 mg/kg daily + anti-PD-1 | Generated complete cures in a high frequency of mice. | [9] |
| Immunocompetent PDAC Model | Pancreatic Ductal Adenocarcinoma | RMC-9805 + anti-PD-1 | Not Specified | Synergistic effect resulting in complete responses. | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of RMC RAS(ON) inhibitors in animal models.
Protocol 1: Xenograft Tumor Model Studies (CDX and PDX)
This protocol outlines the general procedure for establishing and evaluating the efficacy of RMC inhibitors in cell line-derived (CDX) and patient-derived (PDX) xenograft models.
Materials:
-
KRAS mutant human cancer cell lines (e.g., MIA PaCa-2, NCI-H358) or PDX fragments
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
RMC RAS(ON) inhibitor (e.g., RMC-6291, RMC-9805)
-
Vehicle for oral gavage (formulation to be optimized for specific compound)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
For CDX models, subcutaneously inject a suspension of 5-10 million cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
For PDX models, surgically implant a small tumor fragment (approximately 2-3 mm³) subcutaneously into the flank.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer the RMC inhibitor or vehicle control orally (PO) via gavage at the specified dose and schedule (e.g., once daily, QD).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect tumor tissue for analysis of target engagement and downstream pathway modulation (e.g., Western blot for p-ERK).
-
Protocol 2: Immunocompetent Syngeneic Tumor Model Studies
This protocol is for evaluating the effects of RMC inhibitors on the tumor microenvironment and in combination with immunotherapies.
Materials:
-
Syngeneic mouse tumor cell line with a relevant KRAS mutation
-
Immunocompetent mice (e.g., C57BL/6)
-
RMC RAS(ON) inhibitor
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Flow cytometry reagents for immune cell profiling
Procedure:
-
Tumor Implantation:
-
Inject the syngeneic tumor cells subcutaneously into the flank of the immunocompetent mice.
-
-
Treatment:
-
Once tumors are established, begin treatment with the RMC inhibitor, immune checkpoint inhibitor, the combination, or vehicle/isotype controls.
-
-
Efficacy and Immune Monitoring:
-
Monitor tumor growth and survival as the primary endpoints.
-
At specified time points, tumors can be harvested and dissociated to analyze the immune cell infiltrate by flow cytometry (e.g., CD4+ and CD8+ T cells, myeloid-derived suppressor cells).
-
Conclusion
The RMC series of RAS(ON) inhibitors have demonstrated significant preclinical activity in a variety of animal models. The protocols outlined in this document provide a framework for the in vivo evaluation of these compounds. Careful selection of animal models, appropriate dosing regimens, and comprehensive endpoint analysis are crucial for obtaining robust and translatable data. As research in this area is ongoing, it is recommended to consult the latest publications from Revolution Medicines for the most up-to-date information on specific compounds and protocols.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. revmed.com [revmed.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RMC-4550 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the selective, allosteric SHP2 inhibitor, RMC-4550, in patient-derived xenograft (PDX) models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of RMC-4550 as a monotherapy or in combination with other targeted agents.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers. RMC-4550 is a potent and selective allosteric inhibitor of SHP2, demonstrating an IC50 of 0.583 nM.[1] By stabilizing SHP2 in an inactive conformation, RMC-4550 blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth.
Patient-derived xenograft (PDX) models, established by implanting tumor fragments from a patient directly into immunodeficient mice, are a valuable preclinical tool. They are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts. This makes them a more predictive model for evaluating the efficacy of novel anti-cancer therapeutics.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of RMC-4550 in various xenograft models.
Table 1: Monotherapy Efficacy of RMC-4550 in Xenograft Models
| Cancer Type | Xenograft Model | RMC-4550 Dosage | Administration Route | Dosing Schedule | Outcome |
| Myeloproliferative Neoplasms | MPLW515L bone marrow transplant | 10 or 30 mg/kg | Oral gavage | Once daily | Antagonized the MPN phenotype, reduced white blood cells, monocytes, and neutrophils.[2] |
| Multiple Myeloma | RPMI-8226 cell line xenograft | 30 mg/kg | Oral gavage | Daily | Reduced tumor size, growth, and weight. |
| BRAF-mutant Lung Cancer | LUN023 (BRAFD594N) PDX | 10 and 30 mg/kg | Oral | Daily | Dose-dependent tumor growth inhibition (TGI) of 91% and regression of -34%, respectively.[3] |
| BRAF-mutant Lung Cancer | LUN037 (BRAFN581D) PDX | 10 and 30 mg/kg | Oral | Daily | TGI of 48% and 71%, respectively.[3] |
| NF1-mutant Tumor | TH77 (NF1S1759C) PDX | 30 mg/kg | Oral | Daily | TGI of 69%.[3] |
| KRAS G12C Lung Cancer | LUN092 (KRASG12C) PDX | 10 and 30 mg/kg | Oral | Daily | TGI of 65% and 96%, respectively.[3] |
| KRAS G12C Lung Cancer | LUN156 (KRASG12C) PDX | 10 and 30 mg/kg | Oral | Daily | TGI of 75% and 89%, respectively.[3] |
Table 2: Combination Therapy Efficacy of RMC-4550 in Xenograft Models
| Cancer Type | Xenograft Model | RMC-4550 Dosage | Combination Agent(s) | Outcome |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 cell line xenograft | Not specified | LY3214996 (ERK inhibitor) | Significant tumor regression with combination treatment.[4][5] |
| Pancreatic Ductal Adenocarcinoma | PDX354 PDX | Not specified | LY3214996 (ERK inhibitor) | Significant reduction in tumor volume and weight with combination treatment.[6] |
| Acute Myeloid Leukemia (FLT3-ITD) | Molm14 cell line xenograft | 30 mg/kg | Venetoclax (100 mg/kg) | Significantly decreased leukemia burden and improved survival.[7] |
| Acute Myeloid Leukemia (FLT3-ITD) | PDX model | Not specified | Venetoclax | Markedly decreased %hCD45 in blood and spleen.[7] |
| Hepatocellular Carcinoma | Myc OE;Trp53 KO somatic model | 30 mg/kg | AZD8055 (10 mg/kg, mTOR inhibitor) | More potent delay in tumor growth with the combination.[8] |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected in sterile medium on ice.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Sterile surgical instruments (scalpels, forceps, scissors).
-
Phosphate-buffered saline (PBS), sterile.
-
Matrigel (optional).
-
Anesthesia (e.g., isoflurane, ketamine/xylazine).
-
Analgesics.
-
Animal housing under sterile conditions.
Procedure:
-
Tumor Tissue Preparation:
-
In a sterile biosafety cabinet, wash the fresh tumor tissue with cold, sterile PBS to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments of approximately 2-3 mm³.[9]
-
-
Animal Preparation:
-
Anesthetize the immunodeficient mouse using an approved protocol.
-
Shave and sterilize the site of implantation (typically the flank or orthotopic location).
-
-
Tumor Implantation:
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Place one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per institutional guidelines.
-
Monitor the mice regularly for tumor growth, overall health, and signs of distress.
-
Tumor growth can be measured using calipers (Volume = (Length x Width²)/2).
-
-
Passaging:
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.
-
Aseptically resect the tumor and process it as described in step 1 for implantation into the next generation of mice (F1, F2, etc.). Early passages are generally preferred for drug efficacy studies to maintain fidelity to the original tumor.[9]
-
Protocol 2: In Vivo Efficacy Study of RMC-4550 in PDX Models
This protocol describes a typical workflow for evaluating the anti-tumor activity of RMC-4550 in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³.
-
RMC-4550.
-
Vehicle for drug formulation (e.g., as recommended by the supplier, often a solution for oral gavage).
-
Oral gavage needles.
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Animal Randomization and Grouping:
-
Once tumors reach the desired size range (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Groups may include:
-
Vehicle control.
-
RMC-4550 (e.g., 10 mg/kg).
-
RMC-4550 (e.g., 30 mg/kg).
-
Combination therapy groups (if applicable).
-
-
-
Drug Preparation and Administration:
-
Prepare the RMC-4550 formulation at the desired concentration in the appropriate vehicle. The compound is soluble in DMSO.[10]
-
Administer the drug or vehicle to the mice via oral gavage according to the planned dosing schedule (e.g., once daily).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
At the end of the study, euthanize the mice and resect the tumors.
-
Tumor weight can be recorded as a final endpoint.
-
Tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ERK) or fixed in formalin for histological analysis.
-
Visualizations
SHP2 Signaling Pathway
Caption: RMC-4550 inhibits SHP2, blocking the RAS-MAPK pathway.
Experimental Workflow for PDX Efficacy Study
Caption: Workflow for RMC-4550 efficacy testing in PDX models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. caymanchem.com [caymanchem.com]
Application Note: Measuring Cell Viability in Response to the SHP2 Inhibitor RMC-4529
Introduction
RMC-4529 is a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival by positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway downstream of receptor tyrosine kinases (RTKs).[1][2][3] Dysregulation of the SHP2-mediated RAS-MAPK pathway is implicated in the pathogenesis of various cancers.[1][2] Consequently, inhibition of SHP2 presents a promising therapeutic strategy for tumors harboring mutations that lead to the hyperactivation of this pathway.[1][4] This application note provides a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines.
Mechanism of Action
This compound and other similar allosteric SHP2 inhibitors, such as RMC-4550 and SHP099, function by binding to a tunnel-like allosteric site in SHP2. This binding locks the phosphatase in an auto-inhibited conformation, preventing its interaction with upstream signaling molecules and subsequent activation of the RAS-MAPK cascade.[5] This inhibition of SHP2 leads to a downstream suppression of phosphorylated ERK (p-ERK), a key effector in the pathway, ultimately resulting in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in susceptible cancer cell lines.[1][6]
Signaling Pathway
The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the point of intervention for this compound.
Experimental Protocol: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) assay to determine the effect of this compound on the viability of cancer cells. This colorimetric assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a formazan dye, the amount of which is directly proportional to the number of living cells.
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1.5 x 104 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 10 µM.[8]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[6][7]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Experimental Workflow
The following diagram provides a visual representation of the cell viability assay workflow.
Data Presentation
The following tables summarize the expected outcomes of a cell viability assay with a SHP2 inhibitor like this compound on multiple myeloma (MM) cell lines, based on published data for similar compounds.
Table 1: Effect of SHP2 Inhibitor on Cell Viability of RPMI-8226 Cells
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 95 ± 5 | 85 ± 6 | 70 ± 7 |
| 5 | 80 ± 7 | 60 ± 5 | 45 ± 6 |
| 10 | 65 ± 6 | 40 ± 4 | 25 ± 5 |
| 20 | 50 ± 5 | 25 ± 3 | 10 ± 2 |
Data are presented as mean ± standard deviation and are representative.
Table 2: Effect of SHP2 Inhibitor on Cell Viability of NCI-H929 Cells
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 92 ± 6 | 80 ± 5 | 65 ± 8 |
| 5 | 75 ± 8 | 55 ± 7 | 40 ± 5 |
| 10 | 60 ± 7 | 35 ± 6 | 20 ± 4 |
| 20 | 45 ± 4 | 20 ± 3 | 5 ± 1 |
Data are presented as mean ± standard deviation and are representative.
These tables demonstrate a dose- and time-dependent decrease in cell viability upon treatment with the SHP2 inhibitor.[6][7]
Conclusion
The provided protocol offers a robust method for evaluating the anti-proliferative effects of the SHP2 inhibitor this compound on cancer cell lines. This assay is a critical tool for preclinical drug development, enabling the determination of compound potency and the identification of sensitive cell lines. Further investigation into the downstream effects on the MAPK pathway, such as analyzing p-ERK levels via western blotting, can provide additional mechanistic insights into the action of this compound.
References
- 1. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 5. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 6. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KRAS-Mutant Cancers with a SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Note on RMC-4529: Publicly available information on a compound specifically designated this compound is limited. These application notes will focus on RMC-4630 , a clinical-stage, potent, and orally bioavailable allosteric inhibitor of SHP2 developed by Revolution Medicines. RMC-4630 serves as a well-documented tool for studying the role of SHP2 in KRAS-mutant cancers.
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. Constitutively active KRAS mutants drive oncogenesis by persistently activating pathways such as the MAPK (RAS-RAF-MEK-ERK) pathway.
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a key signaling node that functions upstream of RAS. It is recruited to activated receptor tyrosine kinases (RTKs) and other signaling complexes, where it dephosphorylates specific substrates to promote the activation of the RAS-MAPK pathway. In KRAS-mutant cancers, SHP2 activity is often required to maintain the high levels of RAS-GTP that drive tumor growth. Therefore, inhibiting SHP2 presents a compelling therapeutic strategy to indirectly target KRAS-driven tumors.
RMC-4630 is an allosteric inhibitor of SHP2 that stabilizes the enzyme in an inactive conformation, thereby blocking its signaling function. This agent has shown promise in preclinical models and clinical trials, both as a monotherapy and in combination with other targeted agents, for the treatment of KRAS-mutant cancers. These notes provide an overview of the application of RMC-4630 in studying KRAS-mutant cancers, along with detailed protocols for key experimental procedures.
Mechanism of Action of RMC-4630 in KRAS-Mutant Cancers
In the context of KRAS-mutant tumors, SHP2 plays a crucial role in the reactivation of the RAS-MAPK pathway through feedback loops. Inhibition of downstream effectors like MEK or KRAS itself can lead to the upregulation of RTK signaling, which in turn activates SHP2 and restores RAS activity. RMC-4630, by inhibiting SHP2, can break this adaptive resistance mechanism.[1][2]
The key mechanisms of action for RMC-4630 in this context are:
-
Inhibition of RAS-MAPK Pathway Signaling: By blocking SHP2, RMC-4630 prevents the dephosphorylation events that are necessary for the full activation of RAS and the downstream MAPK cascade.[3] This leads to a reduction in the levels of phosphorylated ERK (p-ERK), a key indicator of pathway activity.
-
Overcoming Adaptive Resistance: When KRAS-mutant cancer cells are treated with direct KRAS inhibitors (e.g., KRAS G12C inhibitors) or MEK inhibitors, they often develop resistance by amplifying RTK signaling. SHP2 is a critical mediator of this feedback reactivation. Combining RMC-4630 with a KRAS G12C inhibitor can abrogate this resistance and lead to more sustained tumor inhibition.[1][4]
-
Modulation of the Tumor Microenvironment: SHP2 is also involved in signaling pathways that regulate the immune system. Inhibition of SHP2 has been shown to remodel the tumor microenvironment, potentially by increasing the infiltration and activation of T cells and reducing the number of tumor-promoting myeloid cells.
Below is a diagram illustrating the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of RMC-4630.
Caption: RMC-4630 inhibits SHP2, blocking RAS-MAPK signaling.
Quantitative Data for RMC-4630
The following tables summarize key quantitative data for RMC-4630 from preclinical and clinical studies.
Table 1: Preclinical In Vivo Efficacy of RMC-4630 Monotherapy
| Cancer Model | Mutation | Treatment | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NSCLC Xenograft (NCI-H358) | KRAS G12C | 30 mg/kg daily, oral | Dose-dependent TGI and tumor regression | |
| Gastric Cancer PDX (STO#332) | Wild-Type KRAS Amplification | 10 mg/kg daily, oral | Significant TGI | |
| Various Xenograft Models | KRAS G12C, NF1 LOF, BRAF Class 3 | Not specified | Dose-dependent tumor growth suppression |
Table 2: Clinical Activity of RMC-4630 in KRAS-Mutant Cancers
| Trial Phase | Cancer Type | Mutation | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase 1 | NSCLC | KRAS Mutant | RMC-4630 Monotherapy | - | 61% (23/38) | [4] |
| Phase 1 | NSCLC | KRAS G12C | RMC-4630 Monotherapy | 1 confirmed PR | 80% (12/15) | [4] |
| Phase 1b | NSCLC | KRAS G12C (inhibitor-naïve) | RMC-4630 + Sotorasib | 50% | 100% | [5] |
| Phase 1b | NSCLC | KRAS G12C (pretreated) | RMC-4630 + Sotorasib | 27% | 64% | [5] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of RMC-4630 are provided below.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of RMC-4630.
Caption: Preclinical workflow for evaluating RMC-4630.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of RMC-4630 on the viability of KRAS-mutant cancer cell lines.
Materials:
-
KRAS-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
RMC-4630 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of RMC-4630 in complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the RMC-4630 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the RMC-4630 concentration and determine the IC50 value using a non-linear regression analysis.
-
Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol is for assessing the inhibition of the MAPK pathway by measuring the levels of p-ERK in RMC-4630-treated cells.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
RMC-4630
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of RMC-4630 (e.g., IC50 concentration) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of RMC-4630's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
KRAS-mutant cancer cells
-
Matrigel (optional)
-
RMC-4630 formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, RMC-4630 at different doses).
-
-
Drug Administration and Monitoring:
-
Administer RMC-4630 or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be flash-frozen for pharmacodynamic analysis (e.g., western blot for p-ERK) or fixed in formalin for immunohistochemistry.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Generate a waterfall plot to show the change in tumor volume for each individual mouse.
-
Conclusion
RMC-4630 is a valuable tool for investigating the role of SHP2 in KRAS-mutant cancers. Its ability to inhibit the RAS-MAPK pathway and overcome adaptive resistance to other targeted therapies makes it a significant agent in both basic research and clinical drug development. The protocols provided here offer a framework for researchers to assess the efficacy and mechanism of action of SHP2 inhibitors in relevant preclinical models. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data in the study of these promising therapeutic agents.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
Application of Novel RAS Pathway Inhibitors in Non-Small Cell Lung Cancer Research
Introduction:
While the specific compound "RMC-4529" is not prominently featured in recent publicly available research, the broader class of RMC (Revolution Medicines) inhibitors targeting the RAS signaling pathway represents a groundbreaking approach in the treatment of non-small cell lung cancer (NSCLC). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the preclinical and clinical investigation of these novel agents, with a focus on the well-documented SHP2 inhibitor RMC-4630 and the RAS(ON) multi-selective inhibitor RMC-6236. These compounds are at the forefront of developing new therapeutic strategies for NSCLC driven by KRAS mutations.
Mechanism of Action:
The RAS signaling pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in RAS genes, particularly KRAS, are common drivers of NSCLC. RMC compounds are designed to inhibit this pathway at different key nodes.
-
SHP2 Inhibition (e.g., RMC-4630): The SHP2 protein is a crucial upstream activator of the RAS-MAP kinase signaling cascade.[1] RMC-4630 is a selective inhibitor of SHP2, which plays a key role in transmitting signals from receptor tyrosine kinases (RTKs) to RAS.[2] By inhibiting SHP2, RMC-4630 can block the hyperactivation of this pathway in tumors with certain mutations.[1] Preclinical research has demonstrated that cancers with specific oncogenic signaling proteins are dependent on the normal biochemical functions of SHP2, making them susceptible to SHP2 inhibitors.[1]
-
RAS(ON) Inhibition (e.g., RMC-6236, RMC-9805): A significant advancement in targeting RAS is the development of inhibitors that bind to the active, GTP-bound state of RAS, known as RAS(ON). RMC-6236 is a first-in-class, oral, RAS-selective inhibitor that targets multiple RAS variants. These inhibitors represent a promising strategy to address a broad range of RAS-driven cancers.
Preclinical Research Applications:
The following protocols are designed to guide the preclinical evaluation of RMC compounds in NSCLC models.
Experimental Protocol 1: In Vitro Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of RMC compounds on NSCLC cell lines with different KRAS mutations.
Methodology:
-
Cell Line Selection: A panel of human NSCLC cell lines with well-characterized KRAS mutations (e.g., G12C, G12D, G12V) and wild-type KRAS should be used.
-
Cell Culture: Cells are to be cultured in appropriate media and conditions as recommended by the supplier.
-
Compound Preparation: RMC compounds are to be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Treatment: Cells are seeded in 96-well plates and, after allowing for attachment, are treated with a range of concentrations of the RMC compound for 72 hours.
-
Viability Assessment: Cell viability can be assessed using assays such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values should be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Experimental Protocol 2: Western Blot Analysis of RAS Pathway Modulation
Objective: To confirm the on-target activity of RMC compounds by assessing the phosphorylation status of key downstream effectors in the RAS pathway.
Methodology:
-
Cell Treatment: NSCLC cells are treated with the RMC compound at concentrations around the IC50 value for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK, MEK, AKT), as well as a loading control (e.g., GAPDH).
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative changes in protein phosphorylation.
Clinical Research Applications:
RMC compounds are being evaluated in multiple clinical trials for patients with advanced solid tumors, including NSCLC.
Table 1: Overview of Key Clinical Trials of RMC Compounds in NSCLC and Other Solid Tumors
| Compound | Trial Identifier | Phase | Target Population | Key Objectives |
| RMC-4630 | Not specified in provided results | Phase 1 | Patients with relapsed, refractory solid tumors, including NSCLC with specific mutations.[1] | Evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity.[1] |
| RMC-6236 | NCT05379985 | Phase 1/2 | Adults with advanced solid tumors harboring specific RAS mutations.[3] | Evaluate safety, tolerability, pharmacokinetics, and clinical activity; determine MTD and/or RP2D.[3] |
| RMC-6291 | Not specified in provided results | Dose Expansion | Subjects with advanced KRAS G12C mutant solid tumors.[4] | Evaluate safety, tolerability, and pharmacokinetics of escalating doses.[4] |
| RMC-9805 & RMC-6236 | NCT06162221 | Platform Study | Patients with RAS-mutated NSCLC.[5] | Evaluate RAS(ON) inhibitor combinations.[5] |
Experimental Protocol 3: Patient Selection and Biomarker Analysis in Clinical Trials
Objective: To identify patients who are most likely to respond to RMC compound therapy and to monitor treatment response.
Methodology:
-
Patient Screening: Patients with advanced or metastatic NSCLC should be screened for specific KRAS mutations (e.g., G12C, G12D) using validated molecular diagnostic assays on tumor tissue or circulating tumor DNA (ctDNA).
-
Pharmacodynamic Biomarkers: Serial blood samples should be collected to assess target engagement and pathway inhibition. This can include measuring changes in the levels of signaling molecules or specific gene expression signatures.
-
Response Evaluation: Tumor response should be assessed periodically using standard imaging criteria (e.g., RECIST 1.1).
-
Resistance Monitoring: Upon disease progression, repeat biopsies and/or ctDNA analysis should be performed to identify potential mechanisms of acquired resistance.
Visualizations:
Caption: Mechanism of action for RMC-4630 (SHP2 inhibitor) and RMC-6236 (RAS(ON) inhibitor).
Caption: Workflow for preclinical evaluation of RMC compounds in NSCLC models.
Caption: A generalized protocol flow for clinical trials involving RMC compounds in NSCLC.
References
- 1. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. UC Irvine Solid Tumor Clinical Trials for 2025 — Orange County, CA [clinicaltrials.icts.uci.edu]
- 5. uhhospitals.org [uhhospitals.org]
Application Notes and Protocols for RMC-4550 in Pancreatic Ductal Adenocarcinoma (PDAC) Models
A Note on the Investigated Compound: Initial inquiries regarding RMC-4529 in the context of pancreatic ductal adenocarcinoma (PDAC) did not yield specific preclinical data. However, extensive research is available for a related compound from the same developer, RMC-4550 , a potent and selective allosteric inhibitor of SHP2, which has shown significant anti-tumor activity in PDAC models. It is highly probable that the intended compound of interest is RMC-4550. These application notes and protocols are therefore focused on the preclinical evaluation of RMC-4550 in PDAC.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene in over 90% of cases.[1][2] The RAS-MAPK signaling pathway is a critical driver of PDAC proliferation and survival. RMC-4550 is a selective, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase (SHP2). SHP2 is a key signaling node that functions upstream of RAS, linking receptor tyrosine kinase (RTK) activation to RAS-MAPK pathway stimulation. By inhibiting SHP2, RMC-4550 can attenuate this signaling cascade, thereby inhibiting the growth of KRAS-mutant cancer cells.[1][3]
Preclinical studies have demonstrated that while RMC-4550 shows some activity as a single agent, its efficacy is significantly enhanced when used in combination with inhibitors of downstream components of the MAPK pathway, such as the ERK1/2 inhibitor LY3214996.[1][2] This combination therapy leads to a more profound and sustained inhibition of MAPK signaling, resulting in synergistic anti-cancer activity and tumor regression in various PDAC models.[1]
These application notes provide an overview of the preclinical data for RMC-4550 in PDAC models and detailed protocols for its evaluation.
Data Presentation
In Vitro Efficacy: Synergistic Inhibition of Cell Proliferation
The combination of RMC-4550 and the ERK inhibitor LY3214996 has been shown to synergistically inhibit the proliferation of various human and murine PDAC cell lines harboring different KRAS mutations.
| Cell Line | KRAS Mutation | RMC-4550 (SHP2i) Concentration (μM) | LY3214996 (ERKi) Concentration (μM) | Combination Effect (Combination Index < 0.75) |
| MiaPaCa-2 | G12C | 0.1 - 3 | 0.1 - 3 | Synergistic |
| Panc10.05 | G12D | 0.1 - 3 | 0.1 - 3 | Synergistic |
| KCP_K2101 (murine) | G12D | 0.1 - 3 | 0.1 - 3 | Synergistic |
| 5 other human PDAC lines | G12C, G12V, G12D | 0.1 - 3 | 0.1 - 3 | Synergistic in at least 70% of combinations |
Data summarized from Frank et al., 2022.[1]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft and Orthotopic Models
The combination of RMC-4550 and LY3214996 demonstrates significant tumor growth inhibition and regression in preclinical PDAC models.
| Model Type | Cell Line / Tumor Type | Treatment | Dosage | Duration | Outcome |
| Subcutaneous Xenograft | MiaPaCa-2 (human) | RMC-4550 | 10 mg/kg, daily oral gavage | 21 days | Partial reduction in tumor growth. |
| LY3214996 | 100 mg/kg, daily oral gavage | 21 days | Minimal effect on tumor growth. | ||
| RMC-4550 + LY3214996 | 10 mg/kg + 100 mg/kg, daily oral gavage | 21 days | Significant tumor volume reduction (>30% in 12 out of 16 mice).[1] | ||
| Orthotopic Model | KCPmut (murine) | RMC-4550 + LY3214996 | 10 mg/kg + 100 mg/kg, daily oral gavage | 14 days | Significant reduction in tumor weight compared to vehicle and monotherapy.[1] |
| Patient-Derived Xenograft (PDX) | PDX354 (human) | RMC-4550 + LY3214996 | 10 mg/kg + 100 mg/kg, daily oral gavage | 14 days | Significant tumor growth inhibition. |
Data summarized from Frank et al., 2022.[1]
Signaling Pathways and Experimental Workflows
Caption: RMC-4550 inhibits SHP2, blocking upstream signaling to RAS.
Caption: Workflow for in vitro assessment of RMC-4550 in PDAC cells.
Caption: Workflow for in vivo assessment of RMC-4550 in PDAC models.
Experimental Protocols
Cell Viability Assay (3D Spheroid)
This protocol is adapted for assessing the viability of PDAC cells grown in 3D spheroids, a condition shown to be more sensitive to RMC-4550 treatment.[1]
Materials:
-
PDAC cell lines (e.g., MiaPaCa-2, Panc10.05)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well plates
-
RMC-4550 and LY3214996
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed 2,000-5,000 PDAC cells per well in an ultra-low attachment 96-well plate in 100 µL of complete growth medium.
-
Incubate for 2-3 days to allow spheroid formation.
-
Prepare serial dilutions of RMC-4550 and/or LY3214996 in complete growth medium.
-
Add 100 µL of the drug solutions to the wells, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) controls.
-
Incubate for 72-144 hours.
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Colony Formation Assay
Materials:
-
PDAC cell lines
-
Complete growth medium
-
6-well plates
-
RMC-4550 and LY3214996
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500-1,000 PDAC cells per well in 6-well plates and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of RMC-4550, LY3214996, or the combination. Include a vehicle-only control.
-
Incubate for 6-10 days, or until visible colonies form in the control wells.
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Scan or photograph the plates and quantify the colonies.
Western Blot for MAPK Pathway Inhibition
This protocol is for assessing the inhibition of the MAPK pathway by measuring the phosphorylation of RSK-1, a direct downstream target of ERK.[1]
Materials:
-
PDAC cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pRSK-1, anti-total RSK-1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate PDAC cells and treat with RMC-4550 and/or LY3214996 for various time points (e.g., 6, 72, 144 hours).[1]
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize pRSK-1 to total RSK-1 and the loading control.
In Vivo Xenograft Model
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
PDAC cell lines (e.g., MiaPaCa-2) or patient-derived tumor fragments
-
Matrigel (optional, for cell line injections)
-
RMC-4550 and LY3214996 formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
For subcutaneous xenografts, inject 1-5 x 106 PDAC cells in PBS (with or without Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment subcutaneously.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment groups (vehicle, RMC-4550, LY3214996, combination).[1]
-
Administer the treatments daily via oral gavage at the desired doses (e.g., 10 mg/kg RMC-4550 and 100 mg/kg LY3214996).[1]
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 21 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
Conclusion
RMC-4550, particularly in combination with an ERK inhibitor like LY3214996, presents a promising therapeutic strategy for KRAS-mutant pancreatic ductal adenocarcinoma. The provided protocols offer a framework for the preclinical evaluation of RMC-4550 in relevant PDAC models, enabling further investigation into its mechanism of action and anti-tumor efficacy. These studies are crucial for the clinical translation of SHP2 inhibition as a targeted therapy for this challenging disease.
References
- 1. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of RMC-6236
Disclaimer: Initial searches for "RMC-4529" did not yield any specific information for a compound with this designation. It is highly probable that this was a typographical error. Based on available public information, this document focuses on RMC-6236 , a clinical-stage RAS(ON) multi-selective inhibitor from Revolution Medicines, for which there is substantial preclinical and preliminary clinical data. Information on a related compound, RMC-6291 , a KRASG12C(ON) inhibitor, is also included for comparative purposes.
These application notes are intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of RMC-6236.
Overview of RMC-6236
RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS isoforms (KRAS, NRAS, HRAS).[1][2][3] It forms a tri-complex with cyclophilin A (CypA) and RAS(ON), sterically blocking the interaction of RAS with its downstream effectors and thereby inhibiting oncogenic signaling.[4][5] Preclinical studies and preliminary clinical data have shown that RMC-6236 is well-tolerated and exhibits anti-tumor activity in various RAS-driven cancer models and in patients.[1][2][5][6]
Pharmacokinetics (PK)
RMC-6236 has demonstrated dose-dependent pharmacokinetics compatible with once-daily oral dosing.[2][6]
Preclinical Pharmacokinetics
In preclinical mouse xenograft models, RMC-6236 showed dose-dependent exposure in both blood and tumor tissue following a single oral dose. Repeated daily dosing did not lead to accumulation in blood or tumors.[1]
Table 1: Preclinical Pharmacokinetic Parameters of RMC-6236 in Mouse Xenograft Models
| Dose (mg/kg) | Tissue | Cmax (ng/mL or ng/g) | AUC (ngh/mL or ngh/g) |
| 3 | Blood | Data not specified | Data not specified |
| 10 | Blood | Data not specified | Data not specified |
| 25 | Blood | Data not specified | Data not specified |
| 3 | Tumor | Data not specified | Data not specified |
| 10 | Tumor | Data not specified | Data not specified |
| 25 | Tumor | Data not specified | Data not specified |
Specific quantitative values for Cmax and AUC in preclinical models were not available in the provided search results, though dose-dependency was established.
A related compound, RMC-6291, showed high oral bioavailability in mice (60%).[4]
Clinical Pharmacokinetics
In a Phase 1/2 clinical trial (RMC-6236-001), RMC-6236 was administered orally once daily (QD) at doses ranging from 10 mg to 400 mg.[2][7] The results indicated dose-dependent increases in exposure with minimal accumulation after repeat dosing.[2][5] At doses of 80 mg and higher, the exposures achieved were within the range predicted to induce tumor regressions in preclinical models.[2]
Table 2: Clinical Pharmacokinetic Observations for RMC-6236 (Phase 1 Trial) [2][8]
| Dose (mg QD) | Key Observations |
| 10 - 400 | Dose-dependent increases in exposure (AUC). |
| 10 - 400 | Minimal accumulation with repeated daily dosing. |
| ≥ 80 | Achieved exposures predicted to induce tumor regressions based on preclinical models. |
Detailed human PK parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed in the provided search results.
Pharmacodynamics (PD)
The pharmacodynamic effects of RMC-6236 have been assessed both in vitro and in vivo, demonstrating potent and selective inhibition of the RAS signaling pathway.
In Vitro Pharmacodynamics
RMC-6236 potently inhibits the binding of RAS to its downstream effector RAF in vitro.[1]
Table 3: In Vitro Biochemical Potency of RMC-6236 [1]
| RAS Variant | EC50 (nM) for Inhibition of RAS-RAF Binding |
| Wild-type KRAS | Specific value not provided |
| Wild-type NRAS | Specific value not provided |
| Wild-type HRAS | Specific value not provided |
| Oncogenic RAS variants | Specific value not provided |
While the publication states potent inhibition with EC50 values, the specific numerical data is not available in the abstract.
In cancer cell lines with KRAS mutations (HPAC and Capan-2), treatment with RMC-6236 led to a dose- and time-dependent reduction in phosphorylated ERK (pERK), a key downstream marker of RAS pathway activity.[1]
In Vivo and Clinical Pharmacodynamics
In preclinical xenograft models, a single oral dose of RMC-6236 resulted in profound and dose-dependent suppression of DUSP6 mRNA levels, a pharmacodynamic biomarker of RAS pathway inhibition.[9] In the clinic, treatment with RMC-6236 led to a marked reduction in the variant allele frequency of KRAS in circulating tumor DNA (ctDNA) across multiple tumor types, indicating on-target anti-tumor activity.[2][6]
Experimental Protocols
Protocol: In Vivo Murine Xenograft Study
This protocol is a generalized representation based on descriptions of preclinical studies.[1][9]
-
Cell Line Implantation: Human cancer cell lines (e.g., Capan-2, NCI-H441, HPAC, NCI-H358) are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into vehicle control and treatment groups.
-
Drug Administration: RMC-6236 is administered orally, once daily, at specified doses (e.g., 3, 10, 25 mg/kg).[1]
-
Pharmacokinetic Analysis: At specified time points after dosing, blood and tumor samples are collected to determine drug concentrations using methods like LC-MS/MS.
-
Pharmacodynamic Analysis: Tumor samples are collected to analyze biomarkers of RAS pathway inhibition, such as pERK levels (by immunoblot) or DUSP6 mRNA levels (by qRT-PCR).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) to assess anti-tumor activity. Body weight is monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition, regressions, and statistical significance are calculated.
Protocol: Phase 1 Clinical Trial (RMC-6236-001)
This protocol is a summary of the design for the Phase 1/2 study of RMC-6236.[2][7]
-
Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.
-
Patient Population: Adult patients with advanced solid tumors harboring specific RAS mutations.[7]
-
Objectives: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of RMC-6236 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]
-
Treatment: RMC-6236 is administered orally once daily in 21-day cycles. Doses are escalated in subsequent cohorts (e.g., 10 mg, 20 mg, 40 mg, up to 400 mg).[2]
-
Pharmacokinetic Sampling: Serial blood samples are collected at specified time points (e.g., pre-dose, and various post-dose times) on Day 1 and Day 15 of Cycle 1 to assess PK parameters.[8]
-
Pharmacodynamic Assessment: Circulating tumor DNA (ctDNA) is collected from blood samples to monitor changes in KRAS variant allele frequency.
-
Safety and Tolerability: Adverse events are monitored and graded according to standard criteria.
-
Efficacy Evaluation: Tumor responses are assessed using imaging (e.g., CT or MRI) according to RECIST v1.1 criteria.
Visualizations
Signaling Pathway of RMC-6236
Caption: Mechanism of action for RMC-6236, a RAS(ON) multi-selective inhibitor.
Experimental Workflow for Preclinical Evaluation
References
- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revmed.com [revmed.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacr.org [aacr.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. revmed.com [revmed.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
RMC-4529 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-4529. The following information addresses common challenges related to the solubility and stability of this and other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A1: This is a common issue that arises when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] The sudden shift in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your aqueous solution is a critical factor; it is advisable to keep it as low as possible (typically <1%), though this may not always prevent precipitation for highly insoluble compounds.[1]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of many small molecule inhibitors is highly dependent on pH, particularly for compounds that are weakly basic.[1] These molecules have functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility.[1] Conversely, at a pH above the pKa, the compound is less ionized and may be less soluble.
Q3: I'm observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A3: Yes, poor solubility is a very likely reason for inconsistent results in cell-based assays.[2] If this compound is not fully dissolved, the actual concentration that the cells are exposed to will be lower and more variable than intended. This can lead to an underestimation of the compound's potency (e.g., IC50 values) and poor reproducibility.[2] It is always recommended to visually inspect your prepared solutions for any signs of precipitation before adding them to your cells.[2]
Q4: Can storing my this compound stock solution lead to problems?
A4: Yes, improper storage can lead to issues. For stock solutions, it is best to prepare them fresh for each experiment.[2] If you need to store them, filter the solution through a 0.22 µm filter to remove any particles that could act as nuclei for precipitation.[2] Typically, storing stock solutions at -20°C or -80°C can help minimize solvent evaporation and compound degradation.[2]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
If you observe precipitation when diluting your this compound DMSO stock into an aqueous buffer, follow this troubleshooting workflow:
References
Technical Support Center: Optimizing RMC-4529 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing RMC-4529 in cell culture experiments. Here you will find frequently asked questions, troubleshooting guidance, detailed experimental protocols, and data to streamline your research.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1).[1][2] It functions as a bi-steric inhibitor, concurrently binding to two distinct sites on the mTOR protein, which accounts for its high potency and selectivity. In cellular kinase assays, this compound has demonstrated an IC50 value of 1.0 nM against the phosphorylation of 4E-BP1, a key downstream effector of mTORC1.[1][3]
2. What is a recommended starting concentration for my experiments?
For initial in vitro experiments, it is advisable to perform a dose-response analysis across a broad concentration range, such as 0.1 nM to 1000 nM. In sensitive cell lines, significant inhibition of mTORC1 signaling, evidenced by reduced phosphorylation of S6K and 4E-BP1, is typically observed in the low nanomolar range (1-10 nM).[2] The optimal concentration is highly dependent on the specific cell line; therefore, empirical determination of the EC50 is critical for your experimental model.
3. How can I confirm that this compound is effectively inhibiting mTORC1 in my cells?
The most reliable method to verify mTORC1 inhibition is through Western blot analysis of the phosphorylation status of its downstream targets. A dose-dependent decrease in the phosphorylation of S6 kinase (p-S6K) at threonine 389 and eukaryotic initiation factor 4E-binding protein 1 (p-4E-BP1) at threonines 37 and 46 is indicative of target engagement. It is recommended to evaluate a range of this compound concentrations and incubation times to fully characterize the inhibitory effect.
4. Does this compound also inhibit mTORC2?
This compound exhibits high selectivity for mTORC1. Published data indicates that this compound is approximately 31-fold more potent in inhibiting mTORC1 than mTORC2.[2] However, at significantly higher concentrations, typically in the high nanomolar to micromolar range, off-target inhibition of mTORC2 may occur. To assess mTORC2 inhibition, you can measure the phosphorylation of AKT at serine 473 via Western blot. The absence of a decrease, or even an increase, in p-AKT (S473) phosphorylation would confirm the selectivity of this compound for mTORC1, as mTORC1 inhibition can sometimes trigger a feedback loop that activates AKT.[4]
5. What is the optimal duration for this compound treatment in cell culture?
The ideal treatment duration depends on the specific experimental goals and the cell line being used. For signal transduction studies, such as Western blotting, a short incubation period of 2 to 6 hours is often sufficient to detect changes in the phosphorylation of mTORC1 substrates. For functional assays, including cell viability or proliferation assays, a longer incubation of 48 to 72 hours is generally required to observe significant effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of p-S6K or p-4E-BP1 observed. | 1. This compound concentration is too low.2. Insufficient incubation time.3. The cell line is resistant to mTORC1 inhibition.4. Suboptimal antibody performance in Western blot. | 1. Conduct a dose-response experiment with an expanded concentration range (e.g., up to 10 µM).2. Extend the incubation period (e.g., test 6, 12, and 24-hour time points).3. Investigate the mutational status of the PI3K/AKT/mTOR pathway in your cell line; activating mutations in upstream components may confer resistance.4. Ensure that primary and secondary antibodies are validated for the application and used at the recommended dilutions. Include appropriate positive and negative controls. |
| Cell viability is unaffected by this compound treatment. | 1. The proliferation of the cell line is not dependent on mTORC1 signaling.2. Insufficient drug concentration or treatment duration.3. The chosen cell viability assay lacks sufficient sensitivity. | 1. First, confirm mTORC1 pathway inhibition by Western blot. If the pathway is inhibited but viability remains unchanged, the cells may utilize alternative survival pathways.2. Increase the this compound concentration and/or extend the treatment duration (e.g., up to 96 hours).3. Consider using an alternative viability assay, such as crystal violet staining or a direct cell counting method. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density.2. Degradation of the this compound stock solution.3. Inconsistent incubation times. | 1. Maintain consistent cell seeding densities across all experiments, as this can significantly impact cell growth and drug response.2. Prepare fresh stock solutions of this compound in DMSO and store them as single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.3. Utilize a precise timer for all incubation steps to ensure consistency. |
| An increase in p-AKT (S473) is observed. | This is a well-documented feedback mechanism resulting from mTORC1 inhibition. S6K, a downstream target of mTORC1, normally phosphorylates and degrades IRS1. Inhibition of mTORC1 alleviates this negative feedback, leading to the upregulation of PI3K/AKT signaling.[4] | This is an expected on-target effect and serves as further confirmation of mTORC1 inhibition. To mitigate this feedback loop, consider combining this compound with a PI3K or AKT inhibitor. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound and Other mTORC1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | p-4E-BP1 (T37/46) | 1.0 | - | Cellular Kinase Assay[1][3] |
| This compound (BiS-31x) | p-4E-BP1 (T37/46) | 6.37 | MDA-MB-468 | Cellular Assay[2] |
| This compound (BiS-31x) | p-S6K (T389) | 0.98 | MDA-MB-468 | Cellular Assay[2] |
| Rapamycin | p-S6K | ~1 | Various | Cellular Assay |
| Torin 1 | mTORC1/mTORC2 | 2-10 | Various | Cell-free Assay[5] |
| XL388 | mTORC1 | 8 | - | Cellular Assay[5] |
Note: The optimal concentration of this compound should be empirically determined for each specific cell line and experimental condition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method for determining the effect of this compound on the viability of adherent cells using a 96-well plate format.
Materials:
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This compound
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Complete cell culture medium
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Trypsin-EDTA
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Phosphate Buffered Saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Prepare serial dilutions of this compound in cell culture medium at twice the desired final concentrations.
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Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the corresponding wells. Include vehicle-only (DMSO) wells as a negative control.
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Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
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Carefully aspirate the medium containing MTT from each well.
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Add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.
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Gently shake the plate for 10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for mTORC1 Signaling Pathway Analysis
This protocol details the procedure for assessing the phosphorylation status of the mTORC1 downstream targets, S6K and 4E-BP1.
Materials:
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This compound
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Complete cell culture medium
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Ice-cold PBS
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies against p-S6K (Thr389), Total S6K, p-4E-BP1 (Thr37/46), Total 4E-BP1, and a loading control (e.g., GAPDH or β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with a range of this compound concentrations for 2-6 hours. Include a vehicle-treated control.
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Wash the cells twice with ice-cold PBS.
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Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
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Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
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Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
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Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST, with each wash lasting 10 minutes.
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Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Visualize the protein bands using a chemiluminescent substrate and a suitable imaging system.
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Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Off-Target Effects of RMC-4529
Disclaimer: Publicly available information on the specific off-target effects of RMC-4529 is limited. This guide provides a generalized framework and best practices for researchers to investigate and troubleshoot potential off-target effects of kinase inhibitors, using this compound as a representative example. The experimental data and signaling pathways presented here are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a common indicator of a potential off-target effect. Kinase inhibitors can bind to proteins other than the intended target, leading to the modulation of unintended signaling pathways. To investigate this, we recommend performing a comprehensive kinase selectivity profile and analyzing the activity of key cellular signaling pathways.
Q2: I am observing toxicity or cell death at concentrations of this compound that should be selective for the primary target. What could be the cause?
A2: Unanticipated cytotoxicity can be a result of off-target effects. The inhibitor might be affecting kinases that are critical for cell survival or other essential cellular processes. We suggest performing dose-response studies in multiple cell lines, including a control cell line that does not express the primary target, to assess target-independent toxicity.
Q3: How can I confirm that the observed phenotype is a direct result of this compound and not due to other experimental variables?
A3: To ensure the observed effect is due to this compound, it is crucial to include proper controls in your experiments. These include:
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Vehicle Control: Treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
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Positive and Negative Control Compounds: Using other known inhibitors for the same target (if available) and structurally distinct inhibitors for different targets.
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Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the intended target to see if it reverses the phenotype.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of a Signaling Pathway
You observe decreased phosphorylation of a protein that is not a known downstream substrate of the intended target of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pathway inhibition.
Experimental Protocol: Western Blot for Pathway Analysis
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound and a vehicle control for the desired time.
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Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the protein of interest, as well as the intended target and a loading control (e.g., GAPDH).
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify band intensities to determine the effect of this compound on protein phosphorylation.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
The IC50 value of this compound is significantly more potent in cellular assays than in biochemical assays against the purified target.
Possible Explanations and Investigation Strategy:
This discrepancy could suggest that in a cellular context, this compound is inhibiting additional kinases that contribute to the observed phenotype (polypharmacology).
Logic for Investigation:
Caption: Logic for investigating potency discrepancies.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM.
| Kinase Target | Family | % Inhibition @ 1 µM |
| Target Kinase A (Intended) | TK | 98% |
| Off-Target Kinase X | TK | 85% |
| Off-Target Kinase Y | CAMK | 72% |
| Off-Target Kinase Z | AGC | 55% |
| ... (other kinases) | ... | <50% |
Table 2: Comparative IC50 Values for this compound
This table shows the half-maximal inhibitory concentration (IC50) of this compound against the intended target and identified off-targets in both biochemical and cellular assays.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Target Kinase A (Intended) | 15 | 50 |
| Off-Target Kinase X | 30 | 75 |
| Off-Target Kinase Y | 150 | >1000 |
Signaling Pathway Visualization
Hypothetical Off-Target Effect of this compound on the "Pathway B"
The following diagram illustrates a scenario where this compound, in addition to inhibiting its intended Target A, also inhibits Off-Target Kinase X, leading to the unintended modulation of a separate signaling pathway.
Caption: Hypothetical signaling pathways affected by this compound.
Detailed Experimental Protocols
Kinome Profiling (e.g., KiNativ)
Principle: This method utilizes acyl-phosphate probes that covalently label the ATP-binding site of kinases in a native cellular context. The degree of labeling is inversely proportional to the occupancy of the ATP-binding site by an inhibitor.
Methodology:
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Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat with this compound at various concentrations or a vehicle control for a specified time.
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Cell Lysis: Harvest and lyse the cells under native conditions to preserve kinase activity.
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Probe Labeling: Incubate the proteome with the acyl-phosphate probe.
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Click Chemistry: Attach a reporter tag (e.g., biotin) to the probe-labeled kinases via click chemistry.
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Enrichment: Enrich the labeled kinases using streptavidin beads.
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Proteomic Analysis: Digest the enriched proteins and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that are protected from labeling by this compound.
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Data Analysis: Compare the spectral counts or peptide intensities between the this compound treated and vehicle-treated samples to determine the kinase targets and their relative binding affinities.
Technical Support Center: Preclinical Toxicity of RMC-4529
Disclaimer: As of November 2025, there is no publicly available information regarding the preclinical toxicity of a compound specifically designated as RMC-4529 from Revolution Medicines. The following information is provided as a generalized technical support guide for a hypothetical kinase inhibitor, herein referred to as "Kinase Inhibitor X," and is intended to serve as a template for researchers and drug development professionals. The data and protocols presented are illustrative and should not be considered representative of any specific real-world compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected weight loss in our mouse xenograft model treated with Kinase Inhibitor X. What are the potential causes and how can we troubleshoot this?
A1: Unexplained weight loss is a common adverse finding in preclinical toxicology studies. Potential causes can be multifactorial, including:
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On-target toxicity: The intended pharmacological effect of the inhibitor on the target kinase might have systemic consequences that lead to reduced food intake or metabolic changes.
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Off-target toxicity: Kinase Inhibitor X may be interacting with other kinases or cellular targets, leading to unforeseen side effects. Common off-target effects of kinase inhibitors can include gastrointestinal distress, impacting nutrient absorption.
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Compound formulation or vehicle effects: The vehicle used to deliver the compound may have its own toxicity profile. Ensure that a vehicle-only control group is included in your study design.
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Stress: The stress of handling and dosing can contribute to weight loss.
Troubleshooting Steps:
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Dose Reduction/Titration: Determine if the weight loss is dose-dependent by testing lower doses of Kinase Inhibitor X.
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Monitor Food and Water Intake: Quantify daily food and water consumption to differentiate between reduced appetite and other metabolic effects.
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Clinical Observations: Perform regular, detailed clinical observations of the animals to check for signs of distress, changes in posture, or altered activity levels.
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Histopathological Analysis: At the end of the study, a thorough histopathological examination of key organs, especially the gastrointestinal tract, can reveal signs of toxicity.
Q2: What are the expected and observed toxicities for a compound like Kinase Inhibitor X in preclinical models?
A2: The toxicity profile of a kinase inhibitor is highly dependent on its target and selectivity. However, some common class-related toxicities observed in preclinical models include:
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Myelosuppression: As many kinases are involved in hematopoietic cell proliferation and differentiation, a decrease in white blood cells, red blood cells, and platelets can be observed.
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Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common, often due to the inhibition of kinases crucial for the maintenance of the GI epithelium.
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Hepatotoxicity: Elevated liver enzymes (ALT, AST) can indicate liver damage.
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Cardiotoxicity: Some kinase inhibitors can affect cardiac function, leading to changes in heart rate, blood pressure, or even more severe cardiac events.
Below is a summary of hypothetical toxicity data for Kinase Inhibitor X in two common preclinical species.
Quantitative Toxicity Data Summary
Table 1: Summary of In Vivo Toxicity of Kinase Inhibitor X in Rodent and Non-Rodent Models
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |
| Dosing Regimen | Daily oral gavage for 14 days | Daily oral gavage for 14 days |
| Maximum Tolerated Dose (MTD) | 50 mg/kg/day | 30 mg/kg/day |
| Dose-Limiting Toxicities (DLTs) | - Grade 3 Diarrhea- >20% Body Weight Loss | - Grade 2 Hematological toxicity (Neutropenia) |
| Key Organ Toxicities | - Gastrointestinal tract (epithelial atrophy)- Bone marrow (hypocellularity) | - Liver (minimal hepatocellular vacuolation)- Bone marrow (mild hypocellularity) |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
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Animal Model: Male and female CD-1 mice, 6-8 weeks old.
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Group Allocation: Animals are randomized into dose groups (e.g., 10, 30, 50, 100 mg/kg/day) and a vehicle control group (n=5/sex/group).
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Compound Administration: Kinase Inhibitor X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered once daily via oral gavage for 14 consecutive days.
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Monitoring:
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Clinical Observations: Animals are observed twice daily for any clinical signs of toxicity.
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Body Weight: Body weight is recorded daily.
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Food Consumption: Measured daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss, mortality, or other life-threatening toxicities.
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Terminal Procedures: At the end of the study, blood is collected for complete blood count (CBC) and serum chemistry analysis. A full necropsy is performed, and major organs are collected for histopathological examination.
Signaling Pathways and Workflows
The following diagrams illustrate a hypothetical signaling pathway targeted by Kinase Inhibitor X and a typical experimental workflow for assessing preclinical toxicity.
Caption: Hypothetical signaling pathway inhibited by Kinase Inhibitor X.
Caption: General experimental workflow for preclinical in vivo toxicity studies.
Technical Support Center: Improving the Efficacy of RMC-4529 and other SHP2 Inhibitors In Vivo
Welcome to the technical support center for the in vivo application of SHP2 inhibitors, with a focus on RMC-4529. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the efficacy of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other allosteric SHP2 inhibitors?
A1: this compound is an allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase-2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[1] Allosteric SHP2 inhibitors, like this compound, stabilize the inactive conformation of SHP2, preventing its activation and downstream signaling.[2] This ultimately leads to the suppression of cancer cell proliferation and survival in tumors dependent on this pathway.[3]
Q2: In which cancer models is this compound likely to be effective?
A2: SHP2 inhibitors are most effective in tumors with activating mutations in receptor tyrosine kinases (RTKs) or in cancers with certain RAS mutations, such as KRAS-mutant non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).[1][2][4][5] Their efficacy is particularly noted in models where cancer cells are dependent on upstream signaling from RTKs.[2][4]
Q3: What are the known mechanisms of resistance to SHP2 inhibitors like this compound?
A3: A primary mechanism of resistance is the reactivation of the MAPK pathway through various feedback loops. This can occur through the upregulation of RTKs, leading to bypass signaling. For this reason, SHP2 inhibitors are often more effective when used in combination with other targeted therapies, such as MEK or KRAS G12C inhibitors.[5][6]
Q4: What are common challenges with the in vivo delivery of small molecule SHP2 inhibitors?
A4: Like many small molecule inhibitors, SHP2 inhibitors can face challenges with oral bioavailability due to poor water solubility.[7] Formulation strategies are often necessary to improve their pharmacokinetic properties for in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor response between animals in the same treatment group. | Inconsistent drug formulation or administration. | Ensure the inhibitor is fully solubilized and the formulation is homogeneous before each administration. Use precise dosing techniques, such as calibrated oral gavage needles. |
| Differences in individual animal metabolism. | Consider a pilot pharmacokinetic (PK) study to assess variability in drug absorption and clearance. | |
| Lack of significant tumor growth inhibition despite in vitro potency. | Insufficient target engagement in vivo. | Conduct a pharmacodynamic (PD) study to measure the inhibition of downstream biomarkers, such as phosphorylated ERK (p-ERK), in tumor tissue at various time points after dosing.[3][8] |
| Poor bioavailability of the compound. | Optimize the drug formulation. Consider using co-solvents, surfactants, or developing a lipid-based formulation to improve solubility and absorption.[9][10] | |
| Rapid development of adaptive resistance. | Consider a combination therapy approach. Co-administration with a MEK inhibitor or a direct KRAS inhibitor (in relevant models) can often overcome resistance.[5] | |
| Unexpected toxicity or adverse effects in treated animals. | Toxicity of the vehicle/formulation. | Always include a vehicle-only control group to assess the toxicity of the formulation excipients. |
| Off-target effects of the inhibitor. | Review the selectivity profile of the compound. If off-target effects are suspected, consider dose reduction or a different dosing schedule (e.g., intermittent dosing).[11] | |
| Tumor regrowth after an initial response. | Acquired resistance through MAPK pathway reactivation. | In preclinical models, this is an expected outcome with monotherapy. This provides a strong rationale for testing combination therapies to achieve more durable responses.[6] |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Various SHP2 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| JAB-3312 | KYSE-520 Xenograft | 1.0 mg/kg, QD, oral | 95% | [3] |
| RMC-4630 | KRAS G12C, NF1 LOF, BRAF Class3 Xenografts | 30 mg/kg, daily, oral | Dose-dependent tumor growth suppression and some regressions | [12] |
| SHP099 | H3122 Xenograft | 50 mg/kg/day, 5x weekly, oral | Significant tumor growth inhibition when combined with a TKI | [13] |
| RMC-4550 | RPMI-8226 Xenograft | 30 mg/kg, daily, oral | Reduced tumor size, growth, and weight | [14] |
| TNO-155 | Kelly Xenograft (Neuroblastoma) | 20 mg/kg, BID, oral | Delayed tumor growth, especially in combination | [15] |
Table 2: In Vitro Potency of Select SHP2 Inhibitors
| Compound | Assay | IC50 | Citation |
| JAB-3312 | SHP2 Enzymatic Assay | 1.9 nM | [3] |
| JAB-3312 | p-ERK Inhibition (Cell-based) | 0.23 nM | [3] |
| TNO-155 | SHP2 Inhibition | 0.011 µM | [16] |
| PF-07284892 | SHP2 Biochemical Activity | 21 nM | [17] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Model
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Animal Model: Utilize female athymic nude mice (6-8 weeks old).
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Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., KYSE-520 for esophageal squamous cell carcinoma or a relevant KRAS-mutant line) resuspended in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
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Formulation Preparation:
-
For a poorly soluble compound like many SHP2 inhibitors, a common formulation vehicle is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
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The compound should be first dissolved in a minimal amount of DMSO and then brought to the final volume with the vehicle. Ensure the solution is well-mixed and homogenous before each use.
-
-
Dosing:
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Administer this compound (or other SHP2 inhibitor) orally via gavage at the predetermined dose (e.g., 1-30 mg/kg, based on pilot studies) once daily (QD) or twice daily (BID).
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The control group should receive the vehicle only.
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For combination studies, the second agent (e.g., a MEK inhibitor) would be administered according to its established protocol.
-
-
Efficacy Assessment: Continue dosing and tumor measurements for the duration of the study (e.g., 21-28 days). Monitor animal body weight and overall health as indicators of toxicity.
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Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
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Study Design: Use a satellite group of tumor-bearing animals for PD analysis.
-
Dosing: Administer a single dose of the SHP2 inhibitor at the efficacy study dose.
-
Sample Collection: At various time points post-dosing (e.g., 2, 6, 12, and 24 hours), euthanize a subset of animals and immediately harvest the tumors.
-
Tissue Processing:
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.
-
Fix another portion in formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Perform Western blotting to detect the levels of total ERK and phosphorylated ERK (p-ERK). A decrease in the p-ERK/total ERK ratio indicates target engagement.[3]
-
-
Immunohistochemistry (IHC):
-
Stain the formalin-fixed, paraffin-embedded tumor sections with antibodies against p-ERK to visualize the extent and distribution of target inhibition within the tumor tissue.
-
Visualizations
Caption: The RAS/MAPK signaling pathway and the inhibitory action of this compound on SHP2.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of JAB-3312, a Potent SHP2 Allosteric Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Intrinsic Efficacy by SHP2 and RTK Inhibitors in KRAS-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAB-3312, a Potent Allosteric SHP2 Inhibitor That Enhances the Efficacy of RTK/RAS/MAPK and PD-1 Blockade Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. future4200.com [future4200.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SEC Filing | Revolution Medicines [ir.revmed.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. | BioWorld [bioworld.com]
- 17. aacrjournals.org [aacrjournals.org]
RMC-4529 experimental variability and reproducibility
Disclaimer: The information provided herein pertains to the allosteric SHP2 inhibitor RMC-4630. It is presumed that the query regarding "RMC-4529" contains a typographical error, as RMC-4630 is a well-documented compound with extensive research available. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RMC-4630?
RMC-4630 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers.[2][3] RMC-4630 binds to a specific allosteric pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the RAS-RAF-MEK-ERK cascade and impeding cancer cell proliferation and survival.[2][3]
Q2: In which cancer types or cellular contexts is RMC-4630 expected to be most effective?
RMC-4630 has shown preclinical and clinical activity in tumors with activating mutations in the RAS signaling pathway, particularly those with KRAS mutations.[4] Its efficacy is often observed in cancer cells that are dependent on receptor tyrosine kinase (RTK) signaling.[1] Combining RMC-4630 with inhibitors of other pathway components, such as MEK inhibitors, has been shown to be a promising strategy to overcome adaptive resistance.[3]
Q3: What are the known mechanisms of resistance to RMC-4630 and other allosteric SHP2 inhibitors?
Resistance to allosteric SHP2 inhibitors like RMC-4630 can arise from several mechanisms. One key factor is the presence of specific gain-of-function mutations in the PTPN11 gene (which encodes SHP2) that lock the protein in a constitutively active conformation, preventing the inhibitor from binding to its allosteric site. Additionally, alterations in the MAPK or PI3K pathways can lead to adaptive resistance.[4]
Q4: What are some critical considerations for designing in vitro experiments with RMC-4630?
Key considerations include selecting appropriate cell lines with a dependence on the RAS-MAPK pathway, determining the optimal concentration range of RMC-4630 through dose-response experiments, and choosing relevant endpoints to measure, such as cell viability, apoptosis, and the phosphorylation status of downstream effectors like ERK. It is also crucial to ensure the quality and purity of the RMC-4630 compound and to use appropriate controls in all experiments.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with RMC-4630.
Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy.[5] |
| Cells are not in the logarithmic growth phase. | Always use cells that are actively proliferating (log phase) for experiments.[6] | |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination.[7] | |
| Instability or degradation of RMC-4630 in culture medium. | Prepare fresh dilutions of RMC-4630 for each experiment from a frozen stock. Minimize the time the compound is in the incubator. | |
| No significant effect on cell viability at expected concentrations | The chosen cell line is not dependent on the SHP2-RAS-MAPK pathway. | Select cell lines with known activating mutations in the RAS pathway (e.g., KRAS mutations). |
| The cell line has intrinsic resistance mechanisms (e.g., certain PTPN11 mutations). | Screen cell lines for known resistance mutations before starting experiments. | |
| Suboptimal assay conditions. | Optimize incubation time and reagent concentrations for the specific cell line and assay being used (e.g., MTT, CCK-8).[5] |
Western Blot Analysis (p-ERK)
| Issue | Potential Cause | Recommended Solution |
| Inconsistent p-ERK inhibition | Variability in cell treatment and lysis procedures. | Standardize the timing of drug treatment and ensure rapid cell lysis on ice with phosphatase inhibitors to preserve phosphorylation states.[8] |
| Suboptimal antibody performance. | Use validated antibodies for p-ERK and total ERK. Titrate antibody concentrations to find the optimal dilution. | |
| Protein degradation. | Use protease and phosphatase inhibitor cocktails in your lysis buffer.[8] | |
| No change in p-ERK levels after RMC-4630 treatment | Insufficient drug concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing p-ERK inhibition. |
| Cell line is not responsive to SHP2 inhibition. | Confirm that the cell line's proliferation is dependent on the RAS-MAPK pathway. | |
| Technical issues with the western blot procedure. | Ensure proper protein transfer, blocking, and antibody incubation steps. Use a positive control to verify the assay is working correctly.[9] | |
| High background on the western blot membrane | Insufficient blocking or washing. | Increase the blocking time and/or the number of washes. Consider using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Secondary antibody is non-specific. | Use a highly cross-adsorbed secondary antibody. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of RMC-4630 on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
RMC-4630 (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of RMC-4630 in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RMC-4630. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of RMC-4630 that inhibits cell growth by 50%).
-
Western Blot for p-ERK and Total ERK
This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK levels in cells treated with RMC-4630.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
RMC-4630 (dissolved in DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of RMC-4630 for the determined optimal time. Include a vehicle control.
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
-
Data Presentation
Reported IC50 Values for RMC-4630 in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Various KRAS-mutant NSCLC | Non-Small Cell Lung Cancer | Disease Control Rate of 61-80% in clinical trials | [4] |
| HeLa | Cervical Cancer | N/A | |
| MCF-7 | Breast Cancer | N/A | |
| MDA-MB-231 | Breast Cancer | N/A | |
| PC-3 | Prostate Cancer | N/A | |
| HepG2 | Hepatocellular Carcinoma | N/A | |
| HCT116 | Colorectal Cancer | N/A | |
| A549 | Lung Carcinoma | N/A | |
| A2780 | Ovarian Carcinoma | N/A |
Visualizations
Caption: RMC-4630 inhibits the RAS-MAPK signaling pathway.
Caption: Experimental workflow for assessing RMC-4630 efficacy.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with RMC-XXXX
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals using RMC-XXXX, a novel inhibitor of the RAS-MAPK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RMC-XXXX?
RMC-XXXX is a potent and selective inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a critical upstream protein that modulates cell growth by transmitting signals from receptor tyrosine kinases (RTKs) to RAS. By inhibiting SHP2, RMC-XXXX is designed to block the hyperactivation of the RAS-MAP kinase cell growth signaling cascade.
Q2: In which cell lines or tumor types is RMC-XXXX expected to be most effective?
RMC-XXXX is expected to show the greatest efficacy in solid tumors with specific mutations that lead to the hyperactivation of the RAS-MAPK pathway. This includes various non-small cell lung cancers and other tumor types with such mutations.[1]
Q3: What are the common reasons for a lack of response to RMC-XXXX in a sensitive cell line?
Several factors could contribute to a lack of response, even in theoretically sensitive cell lines. These include:
-
Sub-optimal drug concentration: Ensure the concentration of RMC-XXXX used is sufficient to inhibit SHP2 activity.
-
Cell culture conditions: Variations in media, serum, or cell density can influence signaling pathways and drug response.
-
Acquired resistance: Prolonged treatment can lead to the development of resistance mechanisms.
-
Incorrect initial cell line characterization: The cell line may harbor additional mutations that bypass the need for SHP2 signaling.
Troubleshooting Unexpected Results
Unexpected Result 1: Paradoxical Activation of the MAPK Pathway
Q: We observed an increase in phosphorylated ERK (pERK) levels after treating our cells with RMC-XXXX, which is the opposite of the expected outcome. What could be the cause?
A: Paradoxical activation of the MAPK pathway can occur under certain conditions with inhibitors targeting this cascade. Here are a few potential explanations:
-
Feedback Loops: Inhibition of SHP2 can sometimes disrupt negative feedback loops that normally restrain signaling. This can lead to a temporary or sustained increase in signaling through alternative pathways.
-
Off-Target Effects: At high concentrations, RMC-XXXX might have off-target effects that inadvertently activate other signaling pathways that converge on ERK.
-
Cellular Context: The specific genetic and proteomic context of your cell line could predispose it to this paradoxical effect.
Recommended Actions:
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response experiment and a time-course analysis to see if the paradoxical activation is transient or occurs only at specific concentrations.
-
Western Blot Analysis: Probe for other key signaling nodes in the pathway (e.g., pMEK, pAKT) to understand the scope of the signaling rewiring.
-
Pathway Profiling: Use a broader phosphoproteomics or gene expression analysis to identify which alternative pathways might be activated.
Unexpected Result 2: Acquired Resistance to RMC-XXXX
Q: Our initially sensitive cell line has become resistant to RMC-XXXX after several passages in the presence of the drug. What are the likely mechanisms of resistance?
A: Acquired resistance to RAS-MAPK pathway inhibitors is a known phenomenon.[2] Potential mechanisms include:
-
Secondary Mutations: Mutations in KRAS or the emergence of mutations in other genes like PIK3CA can lead to resistance.[2]
-
Gene Amplification: Amplification of genes such as KRAS, MYC, MET, EGFR, and CDK6 has been observed as a resistance mechanism.[2]
-
Transcriptional Reprogramming: Changes in gene expression, such as an epithelial-to-mesenchymal transition (EMT), can reduce dependence on the targeted pathway.[2]
Recommended Actions:
-
Genomic and Transcriptomic Analysis: Perform DNA and RNA sequencing on the resistant cells to identify secondary mutations, gene amplifications, and changes in gene expression.
-
Combination Therapy Screening: Test the resistant cells with a panel of other inhibitors to identify potential synergistic combinations. For example, combining RMC-XXXX with a PI3K inhibitor might overcome resistance driven by PIK3CA mutations.
Quantitative Data Summary
| Unexpected Result | Possible Cause | Recommended Follow-up Experiment |
| Increased pERK levels | Feedback loop disruption, off-target effects | Dose-response and time-course Western blot for pERK, pMEK, pAKT |
| No change in cell viability | Intrinsic or acquired resistance | Sequencing (DNA, RNA) to identify mutations or gene expression changes |
| Increased cell migration/invasion | Epithelial-to-mesenchymal transition (EMT) | Western blot for EMT markers (e.g., E-cadherin, Vimentin) |
Experimental Protocols
Protocol: Assessing Downstream Signaling by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., 1 x 10^6 cells per well in a 6-well plate) and allow them to adhere overnight. Treat with a range of RMC-XXXX concentrations (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pERK, anti-ERK, anti-pMEK, anti-MEK, anti-Vinculin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizing Signaling Pathways and Experimental Logic
Caption: Intended mechanism of action for RMC-XXXX in the RAS-MAPK signaling pathway.
Caption: Potential resistance mechanisms to RMC-XXXX therapy.
References
Technical Support Center: RMC-4529 Protocol Modifications for Specific Cell Lines
Disclaimer: The following technical support center provides a generalized framework and examples for troubleshooting and modifying experimental protocols for a hypothetical compound, RMC-4529. This information is based on general cell culture best practices and data available for similar compounds, as no specific information for "this compound" was found in the available scientific literature.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death after treating our specific cell line with this compound. What are the common causes and how can we troubleshoot this?
A1: High cytotoxicity is a frequent challenge when applying a new compound to a novel cell line. The primary factors to investigate are:
-
Reagent Concentration: The optimal concentration of this compound can vary significantly between cell lines. Your cell line may be more sensitive.
-
Troubleshooting: Perform a dose-response curve to determine the optimal, non-toxic concentration. It is advisable to start with a wide range of concentrations, both below and above the initially suggested concentration.[1]
-
-
Incubation Time: The duration of exposure to this compound may be too long for your specific cells.
-
Troubleshooting: Conduct a time-course experiment to identify the shortest effective incubation period.
-
-
Cell Density: Sub-optimal cell density at the time of treatment can lead to increased cellular stress and death.
-
Troubleshooting: Ensure cells are in the logarithmic growth phase and at the recommended confluency. Test a range of seeding densities to find the optimal condition for your cell line.[1]
-
-
Serum Concentration: Some protocols may require reduced serum conditions, which can be detrimental to sensitive cell lines.
-
Troubleshooting: If the experimental design permits, test the effect of increasing the serum concentration in your media.[1]
-
Q2: The expected molecular or cellular effect of this compound is not being observed in our cell line. What are the potential reasons?
A2: Lack of an observable effect can be due to several factors:
-
Target Expression: The protein target of this compound may not be expressed or may be present at very low levels in your cell line.
-
Troubleshooting: Verify the expression of the target protein using techniques like Western blot or qPCR.
-
-
Cell Line-Specific Biology: The signaling pathway targeted by this compound might be regulated differently in your specific cell line, or there may be compensatory mechanisms at play.
-
Reagent Inactivity: The compound may have degraded.
-
Troubleshooting: Use a fresh stock of this compound and ensure proper storage conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Death | Reagent concentration too high | Perform a dose-response curve to determine the IC50 and optimal concentration.[1] |
| Incubation time too long | Conduct a time-course experiment to find the shortest effective duration. | |
| Sub-optimal cell density | Optimize seeding density to ensure cells are in a healthy growth phase.[1] | |
| No Observable Effect | Low or no target expression | Confirm target protein expression via Western blot or qPCR. |
| Insufficient reagent concentration | Test a higher concentration range in your dose-response experiment. | |
| Inherent cell line resistance | Investigate the specific signaling pathways in your cell line. | |
| Unexpected Morphological Changes | Cellular stress | Visually inspect cells daily and compare with an untreated control group.[1] |
| Contamination (e.g., mycoplasma) | Regularly test for mycoplasma contamination.[1] | |
| Protocol works for one cell line but not another | Inherent biological differences | Re-optimize the protocol for the new cell line, focusing on concentration and time.[1] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Reagent Preparation: Prepare a serial dilution of this compound. A 10-point dilution series is recommended, with a starting concentration 100-fold higher than the expected effective concentration.[1]
-
Treatment: Remove the media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.[1]
-
Incubation: Incubate the plate for the time specified in the original protocol.[1]
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.[1]
Protocol 2: Long-Term Treatment of Cancer Cell Lines with this compound
This protocol is adapted for studying the long-term effects of this compound at non-lethal doses.
-
Initial Seeding and Treatment: Seed cells and treat with a non-lethal concentration of this compound, determined from the dose-response curve.
-
Medium Change and Cell Passage: Change the medium and passage the cells into larger flasks (e.g., T75) to expand the culture to 90%–100% confluence. This ensures a sufficient number of cells for subsequent experiments.[2]
-
Continuous Exposure: Maintain the cells in culture with continuous exposure to the non-lethal dose of this compound for a specified period (e.g., 10 days).[2]
-
Analysis: After the treatment period, perform assays for cell sensitivity, proliferation, and mRNA and protein expression to determine molecular and functional changes.[2]
Signaling Pathway and Experimental Workflow
This compound is hypothesized to be an inhibitor of a key protein in a cellular signaling pathway. Based on publicly available information for similar research compounds such as RMC-4630, a SHP2 inhibitor, this compound may target components of the RAS-MAP kinase pathway. SHP2 is a protein that plays a role in transmitting signals from receptor tyrosine kinases (RTKs) to RAS.
Caption: Hypothetical signaling pathway for this compound, targeting SHP2 to inhibit the RAS-MAPK cascade.
Caption: General experimental workflow for testing this compound in a specific cell line.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
Validation & Comparative
A Comparative Guide to SHP2 Inhibitors: RMC-4529 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for cancer therapy. Its role in the RAS-MAPK pathway, a key driver of many cancers, has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of RMC-4529 (also known as RMC-4630 or SAR442720) against other prominent SHP2 inhibitors in clinical development, including TNO155, JAB-3068, and RLY-1971. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.
Introduction to SHP2 and Its Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] By dephosphorylating specific substrates, SHP2 generally acts as a positive regulator of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers. Consequently, inhibiting SHP2 presents a promising therapeutic strategy to attenuate oncogenic signaling. The inhibitors discussed in this guide are allosteric inhibitors, which bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[1]
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of SHP2 inhibitors is crucial for understanding their intrinsic activity. The half-maximal inhibitory concentration (IC50) is a key metric, though it's important to note that variations in assay conditions can influence these values.
| Inhibitor | Alias | Biochemical IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| This compound | RMC-4630, SAR442720 | Data not publicly available in direct comparative studies | Active in RAS-mutant cell lines | [2][3] |
| TNO155 | 11 | IC50 of 100 nM in KYSE520 5-day cell proliferation assay | [4][5] | |
| JAB-3068 | Data not publicly available in direct comparative studies | Active in various solid tumor cell lines | [6][7] | |
| RLY-1971 | GDC-1971 | Data not publicly available in direct comparative studies | Potent inhibition of SHP2 in preclinical models | [8][9] |
Preclinical Pharmacology
Preclinical studies in animal models provide valuable insights into the in vivo efficacy and pharmacokinetic properties of these inhibitors.
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | Mouse xenograft models | Showed anti-tumor effects and modulation of the immune system. Combination with a PD-1 inhibitor resulted in deep and durable tumor growth inhibition. | [2] |
| TNO155 | Mouse, Rat, Dog, Monkey | Good oral bioavailability across species (60-100%). Showed promise in combination with various targeted therapies in solid tumor cell lines and patient-derived xenograft models. | [4] |
| JAB-3068 | Preclinical models | Showed anti-tumor activity. | [6][7] |
| RLY-1971 | Preclinical cancer models | Demonstrated significant anti-tumor activity as a monotherapy and in combination with other anti-tumor agents. | [8][9] |
Clinical Development and Preliminary Efficacy
All four inhibitors have entered clinical trials, primarily in patients with advanced solid tumors harboring RAS pathway mutations. The following table summarizes key findings from early-phase clinical studies.
| Inhibitor | Phase of Development | Key Clinical Findings (Monotherapy/Combination) | Reference |
| This compound | Phase 1/2 | Monotherapy: Disease control rate (DCR) of 71% in KRAS G12C mutated NSCLC. Combination with sotorasib was safe and tolerable with promising early clinical activity in NSCLC. | [10] |
| TNO155 | Phase 1/2 | Monotherapy: Stable disease (SD) in 20% of patients with advanced solid tumors. Combination with spartalizumab: DCR of 26.3%. Combination with ribociclib: DCR of 13.0%. | [11][12][13][14] |
| JAB-3068 | Phase 1/2 | Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) have been identified for monotherapy. | [15] |
| RLY-1971 | Phase 1 | Currently in clinical trials in combination with the KRAS G12C inhibitor divarasib. | [8][9] |
Safety and Tolerability
The safety profiles of these SHP2 inhibitors are generally comparable, with common adverse events reflecting their on-target effects.
| Inhibitor | Common Adverse Events (All Grades) | Reference |
| This compound | Edema (peripheral and pulmonary), decreased ejection fraction, cytopenias. | [16] |
| TNO155 | Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis. | [12][14] |
| JAB-3068 | DLTs evaluated in dose-escalation studies. | [17] |
| RLY-1971 | Safety data from ongoing trials not yet fully reported. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolution Medicines Announces Dosing of First Patient in Clinical Study of RMC-4630 (SAR442720) Combined with PD-1 Inhibitor | Nasdaq [nasdaq.com]
- 3. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JAB-3068 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. researchgate.net [researchgate.net]
- 15. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 16. targetedonc.com [targetedonc.com]
- 17. A First-in-Human Study of JAB-3068 (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
A Comparative Analysis of RMC-4630: Efficacy and Mechanism of Action
Despite a thorough search of publicly available scientific literature and clinical trial data, no information was found on a compound designated "RMC-4529". Therefore, a direct comparison of efficacy between this compound and RMC-4630 cannot be provided. This guide will focus on the available data for RMC-4630, a clinical-stage inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), developed by Revolution Medicines.
RMC-4630: A Potent and Orally Bioavailable SHP2 Inhibitor
RMC-4630 is an investigational small molecule designed to selectively and potently inhibit the activity of SHP2.[1] SHP2 is a critical cellular protein that functions as a signal transducer downstream of receptor tyrosine kinases (RTKs), playing a key role in the RAS-MAPK signaling pathway which is frequently hyperactivated in various cancers. By inhibiting SHP2, RMC-4630 aims to block this signaling cascade and thereby inhibit the growth of tumor cells that are dependent on this pathway.
Mechanism of Action
Upon oral administration, RMC-4630 binds to and inhibits the activity of SHP2. This inhibition prevents SHP2-mediated signaling, leading to a downstream suppression of the MAPK signaling pathway (RAS-RAF-MEK-ERK). The RAS-MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many human cancers. SHP2 also plays a role in modulating the immune checkpoint protein PD-1, suggesting that its inhibition may also have immunomodulatory effects.
References
RMC-4630: A Comparative Guide to a Novel SHP2 Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RMC-4630, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), with other notable SHP2 inhibitors, TNO155 and SHP099. The information presented herein is intended to support researchers and drug development professionals in their evaluation of RMC-4630 for various cancer subtypes. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
I. Performance Comparison of SHP2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of RMC-4630 and its alternatives, TNO155 and SHP099, in various cancer models.
Table 1: In Vitro Anti-proliferative Activity of SHP2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Subtype | IC50 (µM) |
| RMC-4630 (RMC-4550) | Multiple KRAS-mutant PDAC | Pancreatic Ductal Adenocarcinoma | Synergistic with ERK inhibitor LY3214996[1] |
| JHH-7, Hep3B | FGFR-driven Liver Cancer | >10[2] | |
| Detroit 562, KYSE-520 | EGFR-driven Cancers | <10[2] | |
| TNO155 | 21 OSCC cell lines | Oral Squamous Cell Carcinoma | 0.39 - 211.1[3] |
| ALK-mutant Neuroblastoma | Neuroblastoma | More sensitive than ALK-wild type[4] | |
| SHP099 | MV4-11 | Acute Myeloid Leukemia | 0.32[5] |
| TF-1 | Erythroleukemia | 1.73[5] | |
| PC9 | Lung Adenocarcinoma | 7.536 (24h)[6] | |
| PC9GR | Lung Adenocarcinoma (Gefitinib Resistant) | 8.900 (24h)[6] | |
| KYSE520 | Esophageal Squamous Cell Carcinoma | ~5.14[2][7] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.25 (p-ERK inhibition)[7] | |
| SUM-52, KATO III, JHH-7, Hep3B | FGFR-driven Cancers | >10 (Resistant)[2] |
Table 2: In Vivo Anti-tumor Activity of SHP2 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing | Outcome |
| RMC-4630 (RMC-4550) | KRAS-mutant PDAC | Pancreatic Ductal Adenocarcinoma | Combination with LY3214996 | Significant tumor regression[1] |
| TNO155 | ALK-mutant Neuroblastoma | Neuroblastoma | Combination with Lorlatinib | Delayed tumor growth and prolonged survival[4] |
| SHP099 | KYSE520 | Esophageal Squamous Cell Carcinoma | 100 mg/kg daily, oral | Marked tumor growth inhibition[7] |
| H1944 (KRAS-mutant) | Non-Small Cell Lung Cancer | 82.5 mg/kg | Complete stop of tumor growth[8] | |
| CT-26 | Colon Carcinoma | 5 mg/kg daily, i.p. | Significantly decreased tumor volume and weight[9] | |
| B16F10 | Melanoma | Not specified | Impaired tumor growth[10] |
Table 3: Clinical Trial Data for RMC-4630 in Solid Tumors
| Clinical Trial ID | Phase | Cancer Type(s) | Treatment | Key Findings |
| NCT03634982 | I | Relapsed/Refractory Solid Tumors | RMC-4630 Monotherapy | Tolerable safety profile; Disease Control Rate (DCR) of 61% in KRAS-mutant NSCLC and 80% in KRAS G12C NSCLC[11]. |
II. Signaling Pathway and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a critical pathway for cell proliferation and survival that is often hyperactivated in cancer. SHP2 inhibition blocks the dephosphorylation of key signaling nodes, thereby attenuating downstream signals.
Preclinical Validation Workflow for a SHP2 Inhibitor
This diagram outlines a typical experimental workflow for the preclinical validation of a SHP2 inhibitor like RMC-4630.
III. Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the SHP2 inhibitor (e.g., RMC-4630) and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK) Detection
This protocol is used to determine the effect of SHP2 inhibition on the RAS-MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
6-well plates
-
Cancer cell lines
-
SHP2 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the SHP2 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., GAPDH) to normalize the p-ERK signal.[12][13]
Animal Xenograft Model for In Vivo Efficacy
This protocol outlines the general procedure for establishing and utilizing a tumor xenograft model to evaluate the anti-cancer efficacy of a compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line suspension in a suitable medium (e.g., Matrigel/PBS mixture)
-
SHP2 inhibitor formulated for the chosen route of administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[14][15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers and the formula: Volume = (width² x length)/2.[1]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SHP2 inhibitor and vehicle control according to the planned dosing schedule and route.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ERK).[14]
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. sellerslab.org [sellerslab.org]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Cross-Validation of SHP2 Inhibition: A Comparative Guide for Researchers
A deep dive into the pharmacological and genetic approaches to validating SHP2 as a therapeutic target in oncology.
This guide provides a comprehensive comparison of the results obtained from pharmacological inhibition of the protein tyrosine phosphatase SHP2, with a focus on inhibitors like RMC-4630, and genetic approaches, primarily CRISPR-Cas9 screens, used to validate its role in cancer. The convergence of data from these two distinct methodologies provides a robust cross-validation of SHP2 as a critical node in oncogenic signaling and a promising target for therapeutic intervention.
Pharmacological Approach: The Impact of SHP2 Inhibitors
Allosteric inhibitors of SHP2, such as RMC-4630, have demonstrated significant anti-tumor activity in preclinical models and are currently under clinical investigation.[1][2][3] These inhibitors stabilize SHP2 in an inactive conformation, thereby blocking its function in the RAS-MAPK signaling pathway.
Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. By locking SHP2 in an auto-inhibited state, inhibitors like RMC-4630 prevent this signal amplification, leading to decreased proliferation and survival of cancer cells dependent on this pathway.
Preclinical and Clinical Efficacy
Preclinical studies have shown that SHP2 inhibitors can suppress the growth of various tumors harboring KRAS mutations.[4] For instance, both SHP099 and RMC-4550 (a related SHP2 inhibitor) have been shown to inhibit the proliferation of multiple myeloma (MM) cells by inducing apoptosis and cell cycle arrest.[4] Furthermore, these inhibitors have demonstrated synergistic effects when combined with other targeted agents, such as the proteasome inhibitor bortezomib in MM.[4]
In early clinical trials, RMC-4630 has been evaluated in patients with a range of solid tumors harboring specific oncogenic mutations.[1][2][3] These trials aim to assess the safety, tolerability, and preliminary anti-tumor activity of SHP2 inhibition.
Genetic Approach: Unveiling Resistance Mechanisms through CRISPR Screens
Genome-wide CRISPR-Cas9 knockout screens have been instrumental in validating the on-target effects of SHP2 inhibitors and in identifying mechanisms of resistance. These unbiased genetic screens allow for the systematic identification of genes whose loss renders cancer cells resistant to a particular drug.
Key Findings from CRISPR Screens
Several independent CRISPR screens have been performed in various cancer cell lines treated with SHP2 inhibitors. A common finding is that loss of negative regulators of the RAS-MAPK pathway confers resistance to SHP2 inhibition. This provides strong genetic evidence that these inhibitors exert their anti-cancer effects by suppressing this specific pathway.
For example, loss-of-function mutations in genes such as NF1, PTEN, and CDKN1B have been shown to confer resistance to SHP2 inhibitors. NF1 is a tumor suppressor that negatively regulates RAS, while PTEN is a negative regulator of the PI3K-AKT pathway, a parallel survival pathway. Loss of the cell cycle inhibitor CDKN1B can also promote resistance.
Data Presentation: A Comparative Summary
The following tables summarize the key findings from both pharmacological and genetic studies, highlighting the cross-validation of SHP2 as a therapeutic target.
| Pharmacological Inhibition of SHP2 (with RMC-4630 and other inhibitors) | |
| Parameter | Observation |
| Mechanism of Action | Allosteric inhibition of SHP2, preventing its activation and downstream signaling. |
| Cellular Effects | - Inhibition of ERK phosphorylation.- Induction of apoptosis and cell cycle arrest.[4]- Decreased cell proliferation.[4] |
| In Vivo Efficacy | - Tumor growth inhibition in xenograft models.[4]- Potential for combination therapy to overcome resistance. |
| Clinical Status | RMC-4630 is in Phase 1/2 clinical trials for various solid tumors.[1][2][3] |
| Genetic Validation of SHP2 (via CRISPR-Cas9 Screens) | |
| Parameter | Observation |
| Methodology | Genome-wide or focused CRISPR-Cas9 knockout screens to identify resistance genes. |
| Key Resistance Genes | - Negative regulators of RAS-MAPK pathway: NF1, SPRED2- Negative regulators of PI3K-AKT pathway: PTEN- Cell cycle inhibitors: CDKN1B, RB1- Other novel genes: INPPL1, MAP4K5, LZTR1 |
| Mechanism of Resistance | Reactivation of the RAS-MAPK pathway or activation of parallel survival pathways. |
| Significance | - Confirms on-target activity of SHP2 inhibitors.- Elucidates mechanisms of acquired resistance.- Identifies potential combination therapy targets. |
Experimental Protocols
CRISPR-Cas9 Knockout Screen
-
Library Transduction: Cancer cell lines sensitive to SHP2 inhibitors are transduced with a lentiviral genome-wide CRISPR-Cas9 knockout library, with each guide RNA targeting a specific gene for knockout.
-
Drug Selection: The transduced cell population is then treated with a SHP2 inhibitor at a concentration that inhibits the growth of the majority of cells.
-
Identification of Resistant Clones: Cells that survive and proliferate are enriched for guide RNAs targeting genes whose loss confers resistance.
-
Genomic DNA Extraction and Sequencing: Genomic DNA from the resistant cell population is extracted, and the guide RNA sequences are amplified via PCR and identified by next-generation sequencing.
-
Data Analysis: The frequency of each guide RNA in the treated population is compared to that in a control population to identify statistically significant "hits" (genes whose knockout is enriched).
Cell Viability and Apoptosis Assays (Pharmacological)
-
Cell Seeding: Cancer cells are seeded in multi-well plates.
-
Drug Treatment: The following day, cells are treated with increasing concentrations of a SHP2 inhibitor (e.g., RMC-4630) or a vehicle control.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTS).
-
Apoptosis Assessment: Apoptosis can be measured by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by western blotting for cleaved caspase-3.
-
Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated from the dose-response curves.
Visualizing the Pathways and Workflows
SHP2 Signaling Pathway
Caption: The SHP2 signaling pathway and the mechanism of action of RMC-4630.
CRISPR Screen Workflow for Resistance Gene Identification
Caption: Workflow for identifying SHP2 inhibitor resistance genes using a CRISPR-Cas9 screen.
Logical Relationship: Cross-Validation
References
- 1. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 2. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing RAS-Driven Cancer Treatment: A Comparative Analysis of RMC Compounds and Standard Chemotherapy
For Immediate Release to the Scientific Community
The persistent challenge of treating cancers harboring RAS mutations has led to the development of innovative therapeutic strategies. Revolution Medicines is at the forefront of this effort with its portfolio of RAS(ON) inhibitors. This guide provides a detailed comparison of the efficacy of the company's leading clinical-stage compounds—daraxonrasib (RMC-6236), elironrasib (RMC-6291), and zoldonrasib (RMC-9805)—with standard chemotherapy in relevant cancer types. It is important to note that information regarding a compound designated "RMC-4529" is not publicly available; this guide will therefore focus on the aforementioned, well-documented investigational therapies.
These novel agents employ a unique mechanism, forming a tri-complex with cyclophilin A (CypA) to selectively inhibit the active, GTP-bound state of RAS proteins, a departure from previous attempts to target the inactive state.[1][2][3] This approach has shown promise in early clinical trials for patients with specific RAS-mutated solid tumors, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC).
Efficacy Data: RMC RAS(ON) Inhibitors vs. Standard Chemotherapy
The following tables summarize the available clinical trial data for RMC-6236, RMC-6291, and RMC-9805, juxtaposed with the typical efficacy of standard-of-care chemotherapy in the respective patient populations.
RMC-6236 (RAS-MULTI(ON) Inhibitor) in Pancreatic Ductal Adenocarcinoma (PDAC)
RMC-6236 is a potent, orally bioavailable inhibitor of multiple RAS variants in their active (ON) state.[3] It is being evaluated in patients with advanced solid tumors harboring various RAS mutations.
| Efficacy Endpoint | RMC-6236 (Phase 1 RMC-6236-001 Trial)[4][5][6] | Standard Chemotherapy (Second-Line) |
| Patient Population | Previously treated metastatic PDAC with KRAS G12X mutations | Previously treated metastatic PDAC |
| Objective Response Rate (ORR) | 20% - 29% | ~5-15% |
| Disease Control Rate (DCR) | 87% - 91% | ~30-50% |
| Median Progression-Free Survival (PFS) | 7.6 - 8.5 months | ~2-4 months |
| Median Overall Survival (OS) | 14.5 months | ~6-9 months |
RMC-6291 (KRAS G12C(ON) Inhibitor) in Non-Small Cell Lung Cancer (NSCLC)
RMC-6291 is a covalent inhibitor that selectively targets the KRAS G12C mutation in its active state.[1][2]
| Efficacy Endpoint | RMC-6291 (Phase 1/1b Trial)[7][8] | Standard Chemotherapy (Second-Line)[9][10][11][12] |
| Patient Population | Previously treated, advanced KRAS G12C-mutant NSCLC | Previously treated, advanced KRAS G12C-mutant NSCLC |
| Objective Response Rate (ORR) | 43% (naïve to prior G12C inhibitor) - 56% | ~10-20% (e.g., docetaxel) |
| Disease Control Rate (DCR) | 94% - 100% | ~50-60% |
| Median Progression-Free Survival (PFS) | 9.9 months | ~3-4 months |
RMC-9805 (KRAS G12D(ON) Inhibitor) in Pancreatic Ductal Adenocarcinoma (PDAC)
RMC-9805 is a covalent inhibitor specifically targeting the KRAS G12D mutation, a common driver in pancreatic cancer.[13][14]
| Efficacy Endpoint | RMC-9805 (Phase 1/1b RMC-9805-001 Trial)[15][16][17][18] | Standard Chemotherapy (Second-Line) |
| Patient Population | Previously treated, KRAS G12D-mutant PDAC | Previously treated metastatic PDAC |
| Objective Response Rate (ORR) | 30% | ~5-15% |
| Disease Control Rate (DCR) | 80% | ~30-50% |
Signaling Pathway and Mechanism of Action
The RMC compounds operate through a novel "molecular glue" mechanism. They first bind to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages the active, GTP-bound form of the RAS protein, creating a stable tri-complex. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the oncogenic signaling cascade.[1][2][3][13][19]
Caption: RAS signaling pathway and the inhibitory mechanism of RMC compounds.
Experimental Protocols
The clinical efficacy data for RMC-6236, RMC-6291, and RMC-9805 are derived from ongoing Phase 1/1b, multicenter, open-label clinical trials. The general workflow for these studies is outlined below.
General Clinical Trial Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 4. onclive.com [onclive.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Is RMC-6236 the real deal or just hype? ASCO GI - Ignacio Garrido-Laguna, MD - OncologyTube [oncologytube.com]
- 7. revmed.com [revmed.com]
- 8. Dose Escalation and Dose Expansion Study of RMC-6291 Monotherapy in Subjects With Advanced KRASG12C Mutant Solid Tumors [clin.larvol.com]
- 9. The treatment of advanced non-small cell lung cancer harboring KRAS mutation: a new class of drugs for an old target—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. RMC-9805 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. RMC-9805 Demonstrates Promising Activity in KRAS G12D-Mutated Pancreatic Cancer [trial.medpath.com]
- 16. onclive.com [onclive.com]
- 17. vjoncology.com [vjoncology.com]
- 18. Revolution Medicines Shares Early Data on RMC-9805 Monotherapy for Advanced Pancreatic Cancer [synapse.patsnap.com]
- 19. drughunter.com [drughunter.com]
A Comparative Guide to Targeting RAS-Driven Cancers: Direct RAS Inhibitors vs. Downstream mTORC1 Blockade with RMC-4529
For Researchers, Scientists, and Drug Development Professionals
The RAS family of small GTPases stands as a pivotal node in cellular signaling, and its mutation is a hallmark of numerous aggressive cancers. For decades, RAS was considered "undruggable," but recent breakthroughs have led to the development of direct RAS inhibitors, heralding a new era in precision oncology. Concurrently, strategies to inhibit downstream effector pathways, such as the PI3K/AKT/mTOR cascade, remain a critical area of investigation. This guide provides a comparative analysis of direct RAS pathway inhibitors against the mTORC1-selective inhibitor, RMC-4529, offering insights into their distinct mechanisms and preclinical performance in the context of RAS-addicted tumors.
Introduction to this compound and the RAS Pathway
This compound is a selective, bi-steric inhibitor of mTORC1 (mechanistic target of rapamycin complex 1). Unlike direct RAS inhibitors that target the RAS protein itself, this compound acts on a key downstream effector of the RAS signaling cascade. The RAS pathway, when activated by upstream signals, triggers a cascade of protein phosphorylations, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which drive cell proliferation, survival, and differentiation. In RAS-mutant cancers, the constitutive activation of these downstream pathways is a primary driver of tumorigenesis.
This compound's unique bi-steric mechanism allows for potent and selective inhibition of mTORC1 over mTORC2, a distinction that is believed to mitigate some of the toxicities associated with dual mTORC1/2 inhibitors. A closely related compound, RMC-5552, which is currently in clinical trials, demonstrates this selective inhibition and has shown preclinical anti-tumor activity, particularly in combination with direct RAS inhibitors.
The Expanding Landscape of Direct RAS Inhibitors
Direct RAS inhibitors can be broadly categorized based on the conformational state of the RAS protein they target:
-
RAS(OFF) Inhibitors: These compounds, such as the FDA-approved sotorasib (AMG-510) and adagrasib (MRTX849), covalently bind to the inactive, GDP-bound state of specific RAS mutants, primarily KRAS G12C. They effectively trap RAS in an "off" state, preventing its activation.
-
RAS(ON) Inhibitors: Pioneered by Revolution Medicines, this class of inhibitors, including RMC-6236 (a pan-RAS inhibitor) and RMC-6291 (a KRAS G12C-specific inhibitor), targets the active, GTP-bound "on" state of RAS. This approach is designed to overcome resistance mechanisms that can arise with RAS(OFF) inhibitors.
Comparative Preclinical Data
The following tables summarize key preclinical data for this compound/5552 and representative direct RAS inhibitors. A direct comparison of biochemical potency against RAS is not applicable for this compound/5552 as they do not directly bind to RAS. Instead, we present cellular potency for pathway inhibition and anti-proliferative effects in relevant cancer cell lines.
Table 1: Biochemical and Cellular Potency of Selected Inhibitors
| Compound | Target(s) | Mechanism | IC50 (Biochemical/Cellular) | Reference(s) |
| This compound | mTORC1 | Bi-steric inhibitor | p-4E-BP1 (cellular): 1.0 nM | |
| RMC-5552 | mTORC1 | Bi-steric inhibitor | pS6K (cellular): 0.14 nM; p4EBP1 (cellular): 0.48 nM | |
| Sotorasib | KRAS G12C | Covalent RAS(OFF) inhibitor | Data not readily available in public sources | |
| Adagrasib | KRAS G12C | Covalent RAS(OFF) inhibitor | KRAS G12C (cellular): 5 nM | |
| RMC-6236 | Pan-RAS(ON) | Non-covalent RAS(ON) inhibitor | Data not readily available in public sources | |
| RMC-6291 | KRAS G12C(ON) | Covalent RAS(ON) inhibitor | Data not readily available in public sources |
Table 2: Preclinical Anti-Tumor Activity in RAS-Mutant Cancer Models
| Compound | Cancer Model | Efficacy | Reference(s) |
| RMC-5552 | Various solid tumors | Monotherapy shows anti-tumor activity. Dose-dependent exposure. | |
| RMC-5552 + Sotorasib | KRAS G12C NSCLC (NCI-H2122) | Combination induced robust tumor regressions. | |
| Sotorasib | KRAS G12C NSCLC | Monotherapy shows anti-tumor activity. | |
| Adagrasib | KRAS G12C NSCLC xenografts | Tumor regression and extended survival. | |
| RMC-6236 | KRAS G12X xenograft models | Profound tumor regressions. | |
| RMC-6291 | KRAS G12C solid tumors | Encouraging clinical activity, including in patients with prior RAS(OFF) inhibitor treatment. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for their comparison.
Caption: RAS signaling pathway and points of intervention.
Caption: Experimental workflow for comparing RAS pathway inhibitors.
Experimental Protocols
A comprehensive evaluation of RAS pathway inhibitors involves a multi-tiered approach, from biochemical assays to in vivo models.
Biochemical Assays
-
RAS Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) are employed to measure the direct binding affinity and kinetics of inhibitors to purified RAS proteins.
-
Nucleotide Exchange Assays (NEA): These assays monitor the exchange of GDP for GTP on the RAS protein, a critical step in its activation. They are particularly useful for characterizing inhibitors that modulate this process.
Cell-Based Assays
-
Cell Viability and Proliferation Assays: RAS-mutant cancer cell lines are treated with varying concentrations of the inhibitor to determine its effect on cell growth and survival. Standard methods include MTT or CellTiter-Glo assays.
-
Pathway Signaling Analysis: Western blotting is a common technique to assess the phosphorylation status of key downstream signaling proteins, such as ERK (pERK) for the MAPK pathway and S6K or 4E-BP1 for the mTOR pathway. A reduction in the phosphorylated forms of these proteins indicates pathway inhibition.
-
Target Engagement Assays: In-cell target engagement assays, such as NanoBRET, can confirm that the inhibitor is binding to its intended target within a cellular context.
In Vivo Models
-
Xenograft Models: Human cancer cell lines with specific RAS mutations are implanted into immunocompromised mice. Tumor growth is monitored over time following treatment with the inhibitor to assess in vivo efficacy.
-
Patient-Derived Xenograft (PDX) Models: Tumors from patients are directly implanted into mice, providing a more clinically relevant model for evaluating drug response.
Conclusion
The targeting of RAS-driven cancers has evolved significantly with the advent of direct RAS inhibitors. While these agents show considerable promise, the complexity of the RAS signaling network and the emergence of resistance necessitate a multi-pronged approach. Downstream pathway inhibitors, such as the mTORC1-selective inhibitor this compound, offer an alternative and potentially synergistic strategy. The preclinical data for the closely related compound RMC-5552, particularly in combination with direct RAS inhibitors, highlights the potential of this approach to overcome resistance and enhance anti-tumor activity. A thorough understanding of the distinct mechanisms and a rigorous preclinical evaluation using a combination of biochemical, cellular, and in vivo models are essential for the continued development of effective therapies for patients with RAS-addicted cancers.
A Head-to-Head Comparison of RMC Series Compounds: RMC-6236, RMC-5552, and RMC-4550
In the landscape of targeted cancer therapy, Revolution Medicines has developed a portfolio of novel small molecule inhibitors designed to target key oncogenic signaling pathways. This guide provides a head-to-head comparison of three notable compounds from their series: RMC-6236, a RAS(ON) multi-selective inhibitor; RMC-5552, a bi-steric mTORC1-selective inhibitor; and RMC-4550, a SHP2 inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to understand the distinct mechanisms, preclinical, and clinical profiles of these compounds.
Compound Overview and Mechanism of Action
The RMC series of compounds target critical nodes in cellular signaling pathways that are frequently dysregulated in cancer.
-
RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS proteins.[1][2][3] Its unique mechanism involves acting as a molecular glue, forming a ternary complex between RAS and cyclophilin A (CYPA).[1] This disrupts RAS-driven signaling cascades, including the RAF/MEK/ERK pathway, which are crucial for cell proliferation and survival.[1][4] A key advantage of RMC-6236 is its ability to inhibit a broad spectrum of RAS mutations (pan-RAS), including KRAS G12D, G12V, and G12R, beyond the more commonly targeted G12C mutation.[1][2]
-
RMC-5552 is a potent and selective bi-steric inhibitor of mTORC1.[5][6][7] It is designed to overcome the limitations of previous mTOR inhibitors by interacting with both the orthosteric and allosteric sites of mTORC1.[6][7] This leads to a more profound inhibition of mTORC1 signaling and the downstream tumor suppressor 4EBP1, without significantly affecting mTORC2.[5][8] RMC-5552 has shown significant anti-tumor activity in preclinical models with mTOR pathway activation and has been investigated as a monotherapy and in combination with RAS(ON) inhibitors.[5][6][9]
-
RMC-4550 is a SHP2 inhibitor.[10] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs) and is essential for RAS activation. By inhibiting SHP2, RMC-4550 can block the reactivation of the RAS/MAPK pathway, which is a common resistance mechanism to targeted therapies. Preclinical studies have shown that the combination of SHP2 inhibitors like RMC-4550 with other targeted agents, such as mTOR inhibitors, can be synergistic in certain cancer models.[10]
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways for each compound.
Caption: RMC-6236 Signaling Pathway.
Caption: RMC-5552 Signaling Pathway.
Caption: RMC-4550 Signaling Pathway.
Comparative Data
While direct head-to-head preclinical or clinical data for all three compounds in the same experimental setting is not publicly available, the following tables summarize their key characteristics based on reported findings.
Table 1: Compound Characteristics
| Feature | RMC-6236 | RMC-5552 | RMC-4550 |
| Target | Active RAS (GTP-bound) | mTORC1 | SHP2 |
| Mechanism | Molecular glue, forms RAS::inhibitor::CYPA ternary complex | Bi-steric inhibitor (orthosteric and allosteric sites) | Allosteric inhibitor |
| Selectivity | Pan-RAS (mutant and wild-type isoforms) | mTORC1 over mTORC2 | SHP2 |
| Administration | Oral | Intravenous | Not specified in available data |
| Development Stage | Phase 1/1b clinical trials | Phase 1/1b clinical trials | Preclinical studies |
Table 2: Preclinical and Clinical Highlights
| Compound | Preclinical Activity | Clinical Activity/Potential |
| RMC-6236 | Induces deep and sustained tumor regressions in multiple RAS-mutant tumor models, particularly those with KRAS G12X mutations.[3] | Has demonstrated preliminary anti-tumor activity and a manageable safety profile in patients with advanced solid tumors harboring KRAS mutations (NSCLC, PDAC, ovarian cancer).[2][3][11] Radiographic partial responses have been observed.[3][11] |
| RMC-5552 | Shows significant anti-tumor activity in preclinical models with mTOR pathway activation.[5][6] Demonstrates marked combinatorial anti-tumor activity with RAS(ON) inhibitors, enhancing apoptosis and leading to durable tumor regressions.[5][6][9] | In a Phase 1/1b monotherapy trial, showed clinical activity in tumors with mTORC1 signaling activation, with a confirmed partial response in a head and neck cancer patient.[5] Being developed as a "RAS Companion Inhibitor".[8] |
| RMC-4550 | In preclinical HCC models, combination with an mTOR inhibitor (AZD8055) was highly synergistic, triggered apoptosis, and impaired tumor growth more effectively than monotherapies.[10] | No direct clinical trial data for RMC-4550 is available in the provided search results. However, other SHP2 inhibitors are in clinical trials, often in combination with other targeted therapies.[12] |
Experimental Protocols
Detailed experimental protocols for the characterization of these compounds are extensive. Below are generalized methodologies for key experiments typically cited in their preclinical and clinical development.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of the compounds on cancer cell growth.
-
Methodology:
-
Cancer cell lines with relevant mutations (e.g., KRAS G12D for RMC-6236, TSC1/2-null for RMC-5552) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the RMC compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by staining with reagents like crystal violet.
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
-
Western Blotting
-
Objective: To assess the modulation of target proteins and downstream signaling pathways.
-
Methodology:
-
Cells are treated with the RMC compound for a defined time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies against target proteins (e.g., phospho-ERK for RMC-6236, phospho-S6K or phospho-4EBP1 for RMC-5552, phospho-ERK for RMC-4550) and loading controls (e.g., total ERK, actin).
-
Secondary antibodies conjugated to a detection enzyme are used, and bands are visualized using chemiluminescence.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology:
-
Human cancer cell lines are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a certain volume, mice are randomized into treatment groups (vehicle control, RMC compound as a single agent, or in combination).
-
The compound is administered according to a specific dose and schedule (e.g., orally once daily for RMC-6236).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., by western blotting or immunohistochemistry).
-
Experimental Workflow Visualization
Caption: General Drug Discovery and Development Workflow.
Conclusion
RMC-6236, RMC-5552, and RMC-4550 are distinct investigational therapies that target different, yet interconnected, key nodes in oncogenic signaling. RMC-6236 offers a novel approach to broadly target RAS-driven cancers by engaging the active form of the protein. RMC-5552 provides a potent and selective method to inhibit mTORC1, a central regulator of cell growth, with potential for both monotherapy and combination therapy. RMC-4550 targets SHP2, a critical upstream activator of the RAS pathway, and may be particularly effective in overcoming resistance when used in combination with other targeted agents. The continued clinical development of these compounds holds promise for advancing precision oncology and providing new therapeutic options for patients with cancers driven by these pathways.
References
- 1. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. revmed.com [revmed.com]
- 4. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 5. The bi-steric mTORC1-selective inhibitor RMC-5552 in tumors with activation of mTOR signaling: Preclinical activity in combination with RAS(ON) inhibitors in RAS-addicted tumors, and initial clinical findings from a single agent phase 1/1b study. - ASCO [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revolution Medicines Announces Dosing of First Patient in Phase 1/1b Clinical Study of RMC-5552 in Patients with Advanced Solid Tumors - BioSpace [biospace.com]
- 9. Discovery of RMC-5552, a Selective Bi-Steric Inhibitor of mTORC1, for the Treatment of mTORC1-Activated Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacr.org [aacr.org]
- 12. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of Allosteric SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-tumor activity of allosteric SHP2 inhibitors, with a focus on RMC-4630 (developed by Revolution Medicines) and TNO155 (developed by Novartis). SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) is a critical signaling node and an oncoprotein that regulates the RAS-MAPK pathway, making it a compelling target for cancer therapy.[1][2] Allosteric inhibitors stabilize SHP2 in an auto-inhibited conformation, preventing its activation and subsequent signal transduction.[3] This guide summarizes key experimental data, provides detailed methodologies for reproducing these findings, and visualizes the underlying biological and experimental processes.
Mechanism of Action: SHP2 Inhibition in the RAS-MAPK Pathway
SHP2 is a non-receptor protein tyrosine phosphatase essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS. This, in turn, initiates the MAPK signaling cascade (RAF-MEK-ERK), which drives cell proliferation, survival, and differentiation.[2] In many cancers, this pathway is hyperactivated due to mutations in RTKs or RAS itself.[4] Allosteric SHP2 inhibitors block this signaling cascade, thereby inhibiting the growth of tumors dependent on the RAS-MAPK pathway.[1][2]
Comparative In Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for RMC-4630 and TNO155 across various cancer cell lines, demonstrating their anti-proliferative activity.
Table 1: RMC-4630 Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | Key Mutation(s) | p-ERK IC50 (nM) | Reference |
|---|---|---|---|---|
| PC9 | NSCLC | EGFR ex19del | 14 | [5] |
| NCI-H358 | NSCLC | KRAS G12C | 20 |[5] |
Table 2: TNO155 Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | Key Mutation(s) | Proliferation IC50 (µM) | Reference |
|---|---|---|---|---|
| KYSE520 | Esophageal Cancer | - | 0.100 | [6] |
| ORL-195 | Oral Squamous Cell | - | < 1 | [7] |
| SCC-9 | Oral Squamous Cell | - | < 1 | [7] |
| Kelly | Neuroblastoma | ALK F1174L | ~1.5 | |
| SH-SY5Y | Neuroblastoma | ALK F1174L | ~10 | [1] |
| CHP-212 | Neuroblastoma | NRAS Q61K | > 10 | [1] |
| SK-N-AS | Neuroblastoma | NRAS Q61R | > 10 |[1] |
Note: Data for RMC-4550, a tool compound related to RMC-4630, showed IC50 values under 2 µM in several KRAS G12 mutant cell lines.[8] TNO155 has demonstrated a wide range of IC50 values in oral squamous cell carcinoma lines, from 0.39 µM to over 200 µM.[7]
Comparative In Vivo Anti-Tumor Efficacy
The anti-tumor activity of SHP2 inhibitors is frequently evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy is often measured as Tumor Growth Inhibition (TGI).
Table 3: In Vivo Anti-Tumor Activity of SHP2 Inhibitors
| Compound | Tumor Model | Cancer Type | Key Mutation(s) | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|---|---|
| RMC-4630 | Xenograft | Various | KRAS G12C, NF1 LOF, BRAF Class 3 | 30 mg/kg, daily (oral) | Dose-dependent tumor growth suppression; some regressions observed. | [5] |
| TNO155 | Patient-Derived Xenograft (PDX) | Lung Cancer | EGFR mutant | 10 mg/kg, twice daily | Enhanced efficacy of osimertinib; achieved near-complete tumor regression in combination. | [9] |
| TNO155 | Xenograft | Neuroblastoma | ALK mutant | Combination with Lorlatinib | Delayed tumor growth and prolonged survival compared to monotherapy. | [10] |
| TNO155 | Xenograft | NSCLC | KRAS G12C | 10 mg/kg, twice weekly | Enhanced anti-tumor effects when combined with KRAS G12C inhibitor adagrasib. |[11] |
Preclinical data consistently show that while SHP2 inhibitors have modest single-agent activity, their primary potential lies in combination therapies. They can overcome or prevent adaptive resistance to other targeted agents like MEK, EGFR, and KRAS G12C inhibitors.[9][12]
Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments used to validate the anti-tumor activity of SHP2 inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the SHP2 inhibitor (e.g., RMC-4630, TNO155) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol is used to detect the phosphorylation status of ERK, a key downstream marker of SHP2 and RAS-MAPK pathway activity.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the SHP2 inhibitor at various concentrations for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (β-actin) to ensure equal protein loading.
Protocol 3: Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to test anti-tumor efficacy.
Materials:
-
Immunocompromised mice (e.g., athymic nu/nu or NOD-SCID)
-
Tumorigenic human cancer cell line
-
Sterile PBS and Matrigel (optional, can improve tumor take-rate)
-
Calipers for tumor measurement
-
Vehicle and drug formulations for oral gavage or other administration routes
Procedure:
-
Cell Preparation: Harvest cultured cancer cells and resuspend them in sterile PBS, often mixed 1:1 with Matrigel, at a concentration of 20-50 million cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 million cells) into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Monitor the health of the mice and measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Begin treatment administration. For example, administer the SHP2 inhibitor (e.g., RMC-4630 at 30 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Monitoring: Continue to monitor mouse weight (as a measure of toxicity) and tumor volumes throughout the study.
-
Study Endpoint: The study concludes when tumors in the control group reach a maximum allowed size, or after a pre-defined treatment period. Mice may be euthanized earlier if they meet humane endpoint criteria.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study to quantify drug efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Counting & Health Analysis [sigmaaldrich.com]
- 4. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
No Public Data Available for RMC-4529 in Cancer Model Studies
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information has been found regarding a compound designated as RMC-4529 from Revolution Medicines or any other source in the context of cancer research. The search for preclinical and clinical data, mechanism of action, and comparative studies for this compound did not yield any relevant results.
It is possible that "this compound" may be an internal preclinical designation that has not been publicly disclosed, a discontinued compound, or a typographical error.
Revolution Medicines' publicly disclosed pipeline focuses on a series of small molecule inhibitors targeting the RAS and mTOR signaling pathways, with compounds identified by different numerical designations. These include RAS(ON) inhibitors like RMC-6236 and RMC-9805, and RAS companion inhibitors such as the SHP2 inhibitor RMC-4630.
Given the absence of any data on this compound, it is not possible to provide a comparison guide, detail experimental protocols, or create the requested visualizations for this specific compound.
Researchers, scientists, and drug development professionals interested in the work of Revolution Medicines may find relevant information on their publicly announced clinical-stage and preclinical compounds. These compounds are currently being investigated in various well-characterized cancer models and clinical trials. For accurate and up-to-date information, it is recommended to consult official publications and press releases from Revolution Medicines.
Comparative analysis of RMC-4529 and trametinib
A direct comparative analysis between RMC-4529 and trametinib is not possible at this time due to the lack of publicly available information on this compound. Extensive searches of scientific literature, clinical trial databases, and publications from its developer, Revolution Medicines, did not yield any specific data regarding the mechanism of action, preclinical findings, or clinical development of a compound designated as this compound.
Information from Revolution Medicines primarily focuses on their pipeline of RAS(ON) inhibitors, including compounds such as RMC-6236, RMC-6291, and RMC-9805, and their SHP2 inhibitor, RMC-4630.
Therefore, this guide will provide a detailed overview of trametinib, a well-established MEK inhibitor, to serve as a reference for researchers and drug development professionals.
Trametinib: A Comprehensive Overview
Trametinib is an orally bioavailable, selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. It is a key component in the treatment of various cancers, particularly those driven by mutations in the RAS/RAF/MEK/ERK signaling pathway.
Mechanism of Action
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Trametinib targets and inhibits the kinase activity of MEK1 and MEK2. By binding to an allosteric site on the MEK enzymes, trametinib prevents their activation by upstream RAF kinases. This, in turn, blocks the phosphorylation and activation of ERK1 and ERK2, the downstream effectors of the pathway. The inhibition of ERK signaling ultimately leads to a decrease in tumor cell proliferation and survival.
Signaling Pathway of Trametinib's Action
Caption: Mechanism of action of trametinib in the MAPK/ERK signaling pathway.
Quantitative Data on Trametinib
The following tables summarize key quantitative data for trametinib based on preclinical and clinical studies.
Table 1: Pharmacokinetic Properties of Trametinib
| Parameter | Value | Reference |
| Bioavailability | ~72% | --INVALID-LINK-- |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | --INVALID-LINK-- |
| Plasma Protein Binding | ~97.4% | --INVALID-LINK-- |
| Metabolism | Deacetylation and mono-oxygenation | --INVALID-LINK-- |
| Elimination Half-life | 4 days | --INVALID-LINK-- |
Table 2: Efficacy of Trametinib in BRAF V600E/K-Mutant Metastatic Melanoma (METRIC Study)
| Endpoint | Trametinib (n=214) | Chemotherapy (n=108) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 4.8 months | 1.5 months | 0.45 (0.33-0.62) | <0.001 |
| Overall Response Rate | 22% | 8% | - | <0.001 |
| Median Overall Survival | 15.6 months | 11.3 months | 0.78 (0.58-1.03) | 0.08 |
Note: The overall survival data is from an updated analysis and is confounded by crossover from the chemotherapy arm to the trametinib arm.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used in the preclinical evaluation of MEK inhibitors like trametinib.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of a compound against MEK1/2 kinases.
Methodology:
-
Recombinant human MEK1 or MEK2 enzyme is incubated with the test compound (e.g., trametinib) at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate, such as inactive ERK2.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells with known mutational status (e.g., BRAF V600E mutant melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., trametinib) or a vehicle control.
-
The cells are incubated for a period of 72 to 96 hours.
-
Cell viability or proliferation is measured using a colorimetric (e.g., MTT or WST-1 assay) or fluorometric (e.g., CyQUANT® assay) method.
-
The concentration of the compound that inhibits 50% of cell growth (GI50 or IC50) is determined by plotting the percentage of cell growth inhibition against the compound concentration.
Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro kinase and cell proliferation assays.
Conclusion
Trametinib is a potent and selective MEK1/2 inhibitor with proven clinical efficacy in the treatment of BRAF-mutant melanoma and other cancers. Its mechanism of action is well-characterized, and a substantial body of preclinical and clinical data supports its use. While a direct comparison with this compound is not feasible due to the absence of public data on the latter, the information provided on trametinib serves as a valuable benchmark for the evaluation of novel MEK inhibitors and other agents targeting the MAPK pathway. Researchers and clinicians are encouraged to consult the latest clinical trial results and prescribing information for the most up-to-date data on trametinib.
Safety Operating Guide
Personal protective equipment for handling RMC-4529
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like RMC-4529, an mTOR inhibitor, is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure the well-being of all personnel.
Personal Protective Equipment (PPE) and Safety Measures
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound, based on established safety data for similar research compounds.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene, disposable | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, based on risk assessment | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Safe Handling and Experimental Protocol
Safe handling practices are crucial to minimize exposure and prevent contamination. The following protocol outlines the step-by-step procedure for handling this compound in a laboratory setting.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Procedure:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on a full-length lab coat, safety glasses with side shields, and chemical-resistant gloves. If handling the powder outside of a fume hood, a NIOSH-approved respirator is mandatory.
-
Prepare the Chemical Fume Hood: Ensure the fume hood is functioning correctly. The work surface should be clean and decontaminated. Line the work area with absorbent bench paper.
-
Gather Materials: Assemble all necessary equipment, including a calibrated analytical balance, appropriate glassware, solvent for dissolution, and waste containers.
-
-
Handling this compound:
-
Weighing: Carefully weigh the required amount of this compound powder in the chemical fume hood. Use a spatula to transfer the powder and avoid generating dust.
-
Dissolution: Add the appropriate solvent to the vessel containing the this compound powder. Gently swirl or vortex to dissolve. Keep the container closed as much as possible.
-
Experimental Use: Conduct all experimental procedures involving this compound within the chemical fume hood to minimize the risk of inhalation or skin contact.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Waste Disposal: Dispose of all contaminated materials, including gloves, bench paper, and pipette tips, in a designated hazardous waste container. Unused this compound and solutions should also be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to minimize harm.
Emergency Response Logic
Caption: Logical flow of actions in response to an this compound spill or exposure.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EH&S) department.
By adhering to these safety guidelines, researchers can handle this compound with confidence, ensuring a safe and productive research environment. Always consult the specific Safety Data Sheet (SDS) for the compound and follow all institutional safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
